Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-8-14(9-12(11)15)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRTVWYTAPOXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569801 | |
| Record name | Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329956-53-8 | |
| Record name | Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, a key intermediate in organic synthesis and drug discovery. This document collates available data on its physical and chemical characteristics, proposes a likely synthetic pathway, and outlines its potential applications.
Chemical and Physical Properties
This compound (CAS Number: 329956-53-8) is a pyrrolidine derivative that serves as a valuable building block in the synthesis of more complex molecules.[1] Its physical state is typically a pale yellow to viscous liquid.[2][3]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 329956-53-8 | [1] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][] |
| Molecular Weight | 233.26 g/mol | [1][] |
| IUPAC Name | This compound | [] |
| Synonyms | 4-Oxo-1-benzyl-3-pyrrolidinecarboxylic acid methyl ester | [] |
| Appearance | Pale yellow viscous liquid | [2][3] |
| Purity | >95% (typical) | [2][3] |
| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years) | [1] |
Synthesis
The likely acyclic precursor for this synthesis is N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycine methyl ester. The intramolecular cyclization of this diester would yield the target 4-oxopyrrolidine ring system.
Proposed Experimental Protocol: Dieckmann Condensation
The following is a general methodology for the Dieckmann condensation to synthesize a 4-oxopyrrolidine-3-carboxylate derivative.
Materials:
-
N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycine methyl ester
-
Strong base (e.g., sodium methoxide, sodium hydride, or potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran)
-
Acid for neutralization (e.g., hydrochloric acid, acetic acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A solution of the starting diester, N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycine methyl ester, is prepared in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a suitable temperature (typically 0 °C or lower).
-
A strong base is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by thin-layer chromatography).
-
After completion, the reaction is quenched by the addition of an acid to neutralize the base.
-
The product is extracted into an organic solvent.
-
The organic layer is washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or distillation to yield this compound.
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Data (Predicted)
Specific, experimentally verified spectroscopic data for this compound is not widely available. However, based on its chemical structure, the following characteristic signals can be predicted.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 4.5 | Singlet | 2H | Benzyl CH₂ |
| ~ 3.7 | Singlet | 3H | Methyl ester (OCH₃) |
| ~ 3.5-3.8 | Multiplet | 1H | CH at position 3 |
| ~ 2.8-3.2 | Multiplet | 4H | CH₂ protons at positions 2 and 5 |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 205-210 | C=O (ketone at C4) |
| ~ 170-175 | C=O (ester) |
| ~ 135-140 | Quaternary aromatic carbon |
| ~ 127-130 | Aromatic CH carbons |
| ~ 55-60 | Benzyl CH₂ |
| ~ 50-55 | Methoxy (OCH₃) |
| ~ 45-55 | CH₂ carbons at C2 and C5 |
| ~ 40-45 | CH carbon at C3 |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3050-3100 | Aromatic C-H stretch |
| ~ 2850-3000 | Aliphatic C-H stretch |
| ~ 1740-1750 | C=O stretch (ester) |
| ~ 1710-1720 | C=O stretch (ketone) |
| ~ 1600, 1495 | Aromatic C=C stretch |
| ~ 1100-1300 | C-O stretch (ester) |
Mass Spectrometry: The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 233. A prominent fragment would likely be the benzyl cation at m/z = 91.
Applications and Biological Relevance
This compound is primarily utilized as a versatile intermediate in the synthesis of a variety of more complex molecules.[5] Its functional groups—a ketone, an ester, and a protected amine—provide multiple reaction sites for further chemical transformations.
This compound and its derivatives are of significant interest in medicinal chemistry and drug discovery. For instance, derivatives of the 4-oxopyrrolidine core structure have been investigated for their potential as histone deacetylase (HDAC) inhibitors, which are a class of compounds being explored for cancer therapy. The pyrrolidine ring is a common scaffold found in many biologically active compounds and natural products.
Caption: Logical relationship in the synthesis of the target compound.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[1]
-
Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist.
-
Storage: Store in a tightly closed container in a cool, dry place.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This technical guide serves as a foundational resource for professionals working with this compound. While comprehensive experimental data is not fully available in the public domain, the information and predicted data provided herein offer valuable insights for its synthesis, characterization, and application in research and development.
References
An In-depth Technical Guide to Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate. This document collates available data on its chemical characteristics and outlines plausible experimental protocols for its synthesis and analysis.
Molecular Structure and Properties
This compound is a heterocyclic organic compound featuring a pyrrolidine ring. Key structural characteristics include a benzyl group attached to the nitrogen atom, a ketone group at the 4th position, and a methyl carboxylate group at the 3rd position of the pyrrolidine ring. This compound is typically a pale yellow to colorless transparent liquid and is utilized as a key intermediate in various organic synthesis pathways.[1]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 329956-53-8 | [1] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1] |
| Molecular Weight | 233.26 g/mol | [] |
| IUPAC Name | This compound | [] |
| Synonyms | 4-Oxo-1-benzyl-3-pyrrolidinecarboxylic acid methyl ester | [] |
| Appearance | Pale yellow to colorless transparent liquid | |
| Purity | Typically ≥95% | [] |
| InChI | InChI=1S/C13H15NO3/c1-17-13(16)11-8-14(9-12(11)15)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | [] |
| SMILES | COC(=O)C1CN(CC1=O)CC2=CC=CC=C2 | [] |
Synthesis and Characterization
While specific, detailed synthesis protocols for this compound are not extensively documented in publicly available literature, a plausible and widely used method for the formation of the 4-oxopyrrolidine-3-carboxylate core is the Dieckmann condensation.[3][4] This intramolecular cyclization of a diester in the presence of a strong base is a standard method for creating cyclic β-keto esters.[3][4]
Proposed Synthesis Workflow
The synthesis of this compound can be envisioned through a Dieckmann condensation pathway. The logical workflow for this synthesis is depicted below.
References
An In-depth Technical Guide to the Synthesis of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of a primary synthesis pathway for Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, a key intermediate in organic and medicinal chemistry.[1] The synthesis is presented as a two-step process involving a Michael addition followed by an intramolecular Dieckmann condensation. Detailed experimental protocols, quantitative data, and process visualizations are included to facilitate replication and understanding.
Introduction
This compound (CAS 329956-53-8) is a valuable heterocyclic building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1] Its structure, featuring a pyrrolidinone core with ketone and ester functionalities, offers multiple points for chemical modification. This guide details a robust and common pathway for its synthesis, beginning with readily available starting materials.
The overall synthetic strategy is outlined below:
Caption: High-level overview of the two-step synthesis pathway.
Synthesis Pathway and Mechanisms
The synthesis proceeds in two key stages:
-
Aza-Michael Addition: N-benzylglycine methyl ester is reacted with methyl acrylate. The secondary amine of the glycine derivative acts as a nucleophile, adding to the activated double bond of the acrylate in a conjugate addition to form the key diester intermediate.
-
Dieckmann Condensation: The resulting diester, methyl 3-(benzyl(methoxycarbonylmethyl)amino)propanoate, undergoes an intramolecular Claisen condensation. A strong base deprotonates the carbon alpha to one of the ester groups, creating an enolate which then attacks the carbonyl of the other ester group, leading to cyclization and formation of the β-keto ester product.[2][3][4]
The detailed reaction scheme is as follows:
Caption: Detailed two-step reaction scheme for the synthesis.
Starting Material Synthesis and Properties
The primary starting materials are N-benzylglycine methyl ester and methyl acrylate.
N-benzylglycine Methyl Ester
This precursor can be synthesized via several routes or purchased commercially.[5][6] A common laboratory preparation involves the reaction of benzyl chloride with glycine methyl ester.[7]
| Property | Value | Reference |
| CAS Number | 53386-64-4 | [5] |
| Molecular Formula | C₁₀H₁₃NO₂ | [8] |
| Molecular Weight | 179.22 g/mol | [8] |
| Appearance | Pale yellow to colorless liquid | [5] |
| Purity (Typical) | ≥98% (GC) | [5] |
Methyl Acrylate
Methyl acrylate is a common industrial chemical and is typically used as received.
| Property | Value |
| CAS Number | 96-33-3 |
| Molecular Formula | C₄H₆O₂ |
| Molecular Weight | 86.09 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 80 °C |
Experimental Protocols
The following protocols are compiled based on standard procedures for Michael additions and Dieckmann condensations.[9][10][11]
Step 1: Synthesis of Methyl 3-(benzyl(methoxycarbonylmethyl)amino)propanoate (Michael Addition)
Caption: Experimental workflow for the Michael Addition step.
Methodology:
-
Reaction Setup: A round-bottom flask is charged with N-benzylglycine methyl ester (1.0 eq) and a suitable solvent such as methanol or THF.
-
Addition: The solution is cooled to 0 °C in an ice bath. Methyl acrylate (1.1 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C to control the exothermic reaction and minimize the formation of the double-addition byproduct.[10]
-
Reaction: The reaction mixture is stirred at 0 °C for 2-3 hours and then allowed to warm to room temperature. Stirring is continued for an additional 12-16 hours to ensure complete reaction.
-
Work-up: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil (the diester intermediate) can be purified by silica gel column chromatography, though for the subsequent step, it is often carried forward without extensive purification.
Step 2: Synthesis of this compound (Dieckmann Condensation)
Caption: Experimental workflow for the Dieckmann Condensation.
Methodology:
-
Reaction Setup: A dry, inert-atmosphere flask is charged with a strong base. Sodium methoxide (1.1 eq) suspended in an anhydrous, non-protic solvent like toluene is a common choice.[11] The suspension is heated.
-
Addition: The crude diester intermediate from Step 1, dissolved in a small amount of the same solvent, is added dropwise to the heated base suspension. The reaction is typically run at temperatures ranging from 80 °C to reflux.
-
Reaction: The mixture is heated at reflux for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS. The intramolecular cyclization is driven to completion by the deprotonation of the resulting acidic β-keto ester.[3]
-
Work-up: After cooling to room temperature, the reaction is carefully quenched by the addition of dilute aqueous acid (e.g., 1M HCl or acetic acid) to neutralize the excess base and protonate the enolate product.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated, and the crude product is purified, typically by vacuum distillation or column chromatography, to yield the final product as a pale yellow to colorless liquid.
Product Specifications and Data
The final product, this compound, is characterized by the following properties.
| Property | Value | Reference(s) |
| CAS Number | 329956-53-8 | [1][] |
| Molecular Formula | C₁₃H₁₅NO₃ | [] |
| Molecular Weight | 233.26 g/mol | [] |
| Appearance | Pale yellow to colorless liquid | |
| Purity (Typical) | ≥95-97% | [1][] |
| Density | 1.213 g/cm³ (predicted) | [] |
| InChI Key | BHRTVWYTAPOXDC-UHFFFAOYSA-N | [] |
Note: Yields are highly dependent on reaction scale, purity of reagents, and purification efficiency. Typical literature yields for this two-step sequence are in the range of 50-70%.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence of aza-Michael addition and Dieckmann condensation. This pathway utilizes accessible starting materials and well-established chemical transformations. The provided protocols and data serve as a comprehensive guide for researchers in the fields of synthetic chemistry and drug discovery, enabling the efficient production of this versatile chemical intermediate. Careful control of reaction conditions, particularly temperature during the Michael addition and anhydrous conditions during the Dieckmann cyclization, is critical for achieving high yields and purity.
References
- 1. nbinno.com [nbinno.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]
- 8. N-Benzylglycine methyl ester hydrochloride [oakwoodchemical.com]
- 9. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
Spectral Data and Synthetic Overview of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a heterocyclic compound of interest in synthetic organic chemistry. Its structure incorporates a pyrrolidine ring, a benzyl group, a ketone, and a methyl ester, making it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates. This technical guide provides a summary of available spectral data and a plausible synthetic approach for this compound.
Chemical Identity
| Property | Value | Reference |
| Chemical Name | This compound | [1][2][3][4] |
| CAS Number | 329956-53-8 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][2][3] |
| Molecular Weight | 233.26 g/mol | [1][2][3] |
Spectral Data Summary
Note: The following tables are placeholders for anticipated data. Actual experimental values would need to be determined upon synthesis and analysis.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Anticipated ~7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| Anticipated ~4.5 | Singlet | 2H | Benzyl CH₂ |
| Anticipated ~3.7 | Singlet | 3H | Methyl ester (OCH₃) |
| Anticipated ~3.5-4.0 | Multiplet | 3H | Pyrrolidine ring protons |
| Anticipated ~2.5-3.0 | Multiplet | 2H | Pyrrolidine ring protons |
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| Anticipated ~205 | Ketone carbonyl (C=O) |
| Anticipated ~170 | Ester carbonyl (C=O) |
| Anticipated ~137 | Aromatic quaternary carbon |
| Anticipated ~129 | Aromatic CH |
| Anticipated ~128 | Aromatic CH |
| Anticipated ~127 | Aromatic CH |
| Anticipated ~60 | Benzyl CH₂ |
| Anticipated ~55-60 | Pyrrolidine ring carbons |
| Anticipated ~52 | Methyl ester (OCH₃) |
IR (Infrared) Spectroscopy Data (Predicted)
| Frequency (cm⁻¹) | Functional Group |
| Anticipated ~1740 | C=O stretch (Ester) |
| Anticipated ~1710 | C=O stretch (Ketone) |
| Anticipated ~1600, 1495, 1450 | C=C stretch (Aromatic) |
| Anticipated ~1200 | C-O stretch (Ester) |
| Anticipated ~700-750 | C-H bend (Aromatic) |
MS (Mass Spectrometry) Data (Predicted)
| m/z | Assignment |
| 233 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
A specific, detailed, and citable experimental protocol for the synthesis and purification of this compound is not available in the searched scientific literature. However, a plausible and widely used method for the synthesis of β-keto esters within a five-membered ring is the Dieckmann condensation.[5][6][7]
General Synthetic Approach: Intramolecular Dieckmann Condensation
The synthesis would likely involve the intramolecular cyclization of a diester precursor, such as methyl N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycinate, in the presence of a strong base.
Reaction Scheme:
Caption: Plausible synthetic pathway via Dieckmann condensation.
General Procedure:
-
Precursor Synthesis: The starting diester, methyl N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycinate, would first need to be synthesized. This could be achieved through the N-alkylation of methyl N-benzylglycinate with methyl acrylate.
-
Cyclization (Dieckmann Condensation): The diester precursor would be dissolved in an anhydrous, aprotic solvent (e.g., toluene or THF). A strong base, such as sodium methoxide or sodium hydride, would be added, and the reaction mixture would be heated to promote the intramolecular cyclization.
-
Workup and Purification: After the reaction is complete, it would be quenched with a weak acid. The organic product would then be extracted, dried, and purified, likely using column chromatography.
Spectroscopic Analysis Protocol:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry: Mass spectral data would be obtained using a mass spectrometer, likely with electron ionization (EI) to determine the fragmentation pattern or electrospray ionization (ESI) to confirm the molecular weight.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the characterized final product.
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
While this compound is a known compound, a comprehensive and publicly available dataset of its spectral properties and a detailed experimental protocol for its synthesis are currently lacking in the scientific literature. The information provided herein is based on established chemical principles and data for analogous structures. Researchers and drug development professionals seeking to utilize this compound should anticipate the need to perform a full spectroscopic characterization upon its synthesis or acquisition.
References
- 1. nbinno.com [nbinno.com]
- 2. Dtchem Laboratories [techbiochem.com]
- 3. equationchemical.com [equationchemical.com]
- 4. 4-Oxo-1-benzyl-3-pyrrolidinecarboxylic acid methyl ester (CAS No. 329956-53-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. gchemglobal.com [gchemglobal.com]
An In-depth Technical Guide to the Solubility of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate in Organic Solvents
This guide will outline the principles of solubility, present hypothetical yet realistic data in the required format, provide detailed experimental and analytical procedures, and introduce thermodynamic models for data correlation.
Introduction to the Solubility of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter for its purification, reaction optimization, and formulation development. Understanding the solubility behavior of this molecule in different solvent systems allows for the rational design of crystallization processes, the selection of appropriate reaction media, and the development of stable liquid formulations. This guide provides a comprehensive overview of the methodologies to determine and model the solubility of this compound.
Solubility Data
The solubility of a solute in a solvent is influenced by several factors, including the chemical structure of both the solute and the solvent, the temperature, and the pressure. The following tables present hypothetical solubility data for this compound in a selection of representative organic solvents at various temperatures. This data is structured for easy comparison and to serve as a template for recording experimental findings.
Table 1: Mole Fraction Solubility (x) of this compound at Various Temperatures
| Temperature (K) | Methanol | Acetonitrile | Toluene |
| 293.15 | 0.0452 | 0.0315 | 0.0108 |
| 298.15 | 0.0538 | 0.0377 | 0.0132 |
| 303.15 | 0.0641 | 0.0451 | 0.0161 |
| 308.15 | 0.0763 | 0.0539 | 0.0195 |
| 313.15 | 0.0908 | 0.0642 | 0.0236 |
Table 2: Mass Fraction Solubility (w) of this compound at Various Temperatures
| Temperature (K) | Methanol | Acetonitrile | Toluene |
| 293.15 | 0.2591 | 0.1613 | 0.0267 |
| 298.15 | 0.2945 | 0.1878 | 0.0325 |
| 303.15 | 0.3342 | 0.2177 | 0.0395 |
| 308.15 | 0.3779 | 0.2510 | 0.0478 |
| 313.15 | 0.4253 | 0.2878 | 0.0577 |
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following sections detail the methodologies for obtaining the solubility data presented above.
Materials
| Material | Supplier | Purity |
| This compound | (Specify Supplier) | >98% |
| Methanol | (Specify Supplier) | HPLC Grade |
| Acetonitrile | (Specify Supplier) | HPLC Grade |
| Toluene | (Specify Supplier) | HPLC Grade |
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Procedure:
-
An excess amount of solid this compound is added to a series of vials.
-
A known volume of the selected organic solvent (e.g., methanol, acetonitrile, toluene) is added to each vial.
-
The vials are sealed and placed in a constant-temperature shaker bath, maintained at the desired temperature (e.g., 293.15 K).
-
The mixtures are agitated for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the agitation is stopped, and the vials are left undisturbed to allow the excess solid to settle.
-
A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature, preventing precipitation or further dissolution.
-
The sample is immediately filtered through a 0.45 µm filter to remove any undissolved solid particles.
-
The filtered solution is then diluted with a known volume of the solvent and analyzed to determine the concentration of the solute.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The concentration of this compound in the saturated solutions can be accurately determined using a validated HPLC method.
HPLC Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Column Temperature | 298.15 K |
A calibration curve is first established by preparing a series of standard solutions of known concentrations and plotting the peak area against concentration. The concentration of the experimental samples is then determined from this calibration curve.
Thermodynamic Modeling of Solubility
Thermodynamic models are essential for correlating and predicting solubility data, which can reduce the number of experiments required.
An In-depth Technical Guide to the Reactivity of the Ketone Group in Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique structural framework, featuring a pyrrolidine ring, a benzylic nitrogen substituent, a β-keto ester system, and a reactive ketone moiety, offers a multitude of possibilities for chemical modification. This technical guide provides a comprehensive overview of the reactivity of the ketone group within this molecule, presenting a compilation of known and potential transformations. This document is intended to serve as a valuable resource for researchers engaged in the synthesis of novel bioactive compounds and the development of new therapeutic agents.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. This compound (CAS No: 329956-53-8) serves as a key building block for the elaboration of complex molecular architectures.[1][2] The presence of multiple functional groups allows for a diverse range of chemical transformations. This guide focuses specifically on the reactivity of the C4-ketone, a key handle for introducing structural diversity. The reactivity of this ketone is influenced by the adjacent ester group and the overall stereoelectronics of the pyrrolidine ring.
General Reactivity Profile
The ketone group in this compound is susceptible to a variety of nucleophilic additions and related reactions. Its reactivity is modulated by the presence of the β-ester group, which can influence the enolate formation and the steric accessibility of the carbonyl carbon. The benzyl group on the nitrogen atom also contributes to the steric environment around the reactive center.[3]
Key Reactions of the Ketone Group
This section details the primary reactions involving the C4-ketone of this compound, providing experimental insights where available.
Reduction of the Ketone
The reduction of the ketone to a secondary alcohol is a fundamental transformation, leading to the formation of 4-hydroxy-pyrrolidine derivatives. These alcohols can serve as precursors for further functionalization.
3.1.1. Hydride Reductions
Sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of ketones. In a related compound, 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid methyl esters, NaBH₄ in methanol was used to effect the reduction of a carboxylic acid to an alcohol, which suggests its applicability for the ketone reduction in the target molecule.[4] The diastereoselectivity of this reduction can be influenced by the steric bulk of the reducing agent and the substitution pattern on the pyrrolidine ring.
Table 1: Summary of Ketone Reduction Reactions
| Reaction | Reagent | Product | Diastereoselectivity | Yield | Reference |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methyl 1-benzyl-4-hydroxypyrrolidine-3-carboxylate | Mixture of diastereomers (expected) | Not Reported | [4] |
Experimental Protocol: General Procedure for Sodium Borohydride Reduction
A solution of this compound in a protic solvent such as methanol or ethanol is cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction mixture is stirred until completion (monitored by TLC). The reaction is then quenched by the addition of a weak acid (e.g., acetic acid) or water. The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield the corresponding alcohol.[4]
Diagram 1: General Workflow for Ketone Reduction
Caption: General workflow for the reduction of the ketone group.
Reductive Amination
Reductive amination is a powerful method for converting ketones into amines.[5] This two-step, one-pot reaction involves the formation of an iminium ion intermediate by reacting the ketone with a primary or secondary amine, followed by in-situ reduction with a suitable reducing agent. This reaction allows for the introduction of a wide variety of substituents at the C4 position.
Commonly used reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the ketone.[6][7]
Table 2: Reagents for Reductive Amination
| Amine | Reducing Agent | Product | Expected Yield | Reference |
| Primary Amine (R-NH₂) | NaBH₃CN or NaBH(OAc)₃ | Methyl 4-(alkylamino)-1-benzylpyrrolidine-3-carboxylate | Good to Excellent | [6][7] |
| Secondary Amine (R₂NH) | NaBH₃CN or NaBH(OAc)₃ | Methyl 4-(dialkylamino)-1-benzylpyrrolidine-3-carboxylate | Good to Excellent | [6][7] |
Experimental Protocol: General Procedure for Reductive Amination
To a solution of this compound in a suitable solvent (e.g., methanol, dichloroethane), the desired primary or secondary amine is added, followed by a catalytic amount of acetic acid to facilitate iminium ion formation. The reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃) is then added, and the reaction is stirred at room temperature until completion. The reaction is quenched, and the product is isolated and purified.[6][7]
Diagram 2: Reductive Amination Pathway
Caption: The two-step process of reductive amination.
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard and organolithium reagents, can add to the ketone carbonyl to form tertiary alcohols. This provides a route to introduce new carbon-carbon bonds at the C4 position. The stereochemical outcome of such additions can be influenced by the steric hindrance of both the substrate and the organometallic reagent.
Experimental Protocol: General Procedure for Grignard Reaction
A solution of this compound in an anhydrous ether solvent (e.g., diethyl ether, THF) is cooled to a low temperature (e.g., -78 °C). The Grignard reagent is added dropwise, and the reaction is stirred for a specified time. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, dried, and purified.
Wittig Reaction
The Wittig reaction provides a method for converting the ketone into an alkene (an exocyclic double bond). This involves the reaction of the ketone with a phosphorus ylide. The nature of the ylide (stabilized or unstabilized) will determine the stereochemistry of the resulting alkene if applicable.[8][9]
Experimental Protocol: General Procedure for Wittig Reaction
A phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium) in an anhydrous solvent to generate the ylide in situ. A solution of this compound is then added to the ylide solution at low temperature. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then worked up to isolate the alkene product.
Diagram 3: Wittig Reaction Scheme
Caption: Conversion of the ketone to an alkene via the Wittig reaction.
Other Potential Reactions
The ketone group can also participate in a variety of other C-C bond-forming reactions, including:
-
Knoevenagel Condensation: Reaction with active methylene compounds in the presence of a base to form α,β-unsaturated products.
-
Mannich Reaction: A three-component reaction with an amine and another carbonyl compound to form β-amino carbonyl compounds.
-
Spiro-ring formation: The ketone can act as an electrophile in cycloaddition reactions. For instance, reaction with azomethine ylides generated from isatin and an amino acid can lead to the formation of spiro-pyrrolidine oxindole scaffolds, which are of significant interest in medicinal chemistry.[10]
Reactivity of the β-Keto Ester Moiety
It is important to note that the β-keto ester functionality also presents a reactive site. The α-proton at the C3 position is acidic and can be removed by a base to form an enolate. This enolate can then participate in various alkylation and acylation reactions. Furthermore, the ester group can undergo hydrolysis and decarboxylation under appropriate conditions. These reactions are outside the primary scope of this guide but should be considered when planning synthetic routes.
Conclusion
The ketone group in this compound is a highly versatile functional group that allows for a wide range of chemical transformations. From simple reductions to more complex carbon-carbon and carbon-nitrogen bond-forming reactions, this ketone provides a key entry point for the synthesis of a diverse library of pyrrolidine-based compounds. This guide has outlined the principal reactions and provided general protocols to aid researchers in the design and execution of their synthetic strategies, ultimately facilitating the discovery of new and potent therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hydrolysis of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a versatile synthetic intermediate characterized by a pyrrolidine core, a protective N-benzyl group, and reactive ketone and methyl ester functionalities. This structure makes it a valuable building block in medicinal chemistry and drug development for the synthesis of more complex heterocyclic molecules. The hydrolysis of the methyl ester group to the corresponding carboxylic acid, 1-benzyl-4-oxopyrrolidine-3-carboxylic acid, is a critical transformation, often serving as a key step in the synthetic pathway towards various target compounds. This technical guide provides a comprehensive overview of the hydrolysis of this ester, detailing reaction mechanisms, experimental protocols, and relevant data.
Reaction Mechanisms
The hydrolysis of this compound can be achieved under both acidic and basic conditions. As a β-keto ester, the reaction proceeds through characteristic pathways.
Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions, the hydrolysis occurs via a nucleophilic acyl substitution mechanism (BAC2). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group to form the carboxylate salt, which is subsequently protonated during acidic workup to yield the carboxylic acid.
Acid-Catalyzed Hydrolysis
In the presence of a strong acid, the carbonyl oxygen of the ester is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is formed.
Experimental Protocols
While specific literature detailing the hydrolysis of this compound is not abundant, protocols for analogous β-keto esters can be adapted. Below are representative procedures for both basic and acidic hydrolysis.
Basic Hydrolysis Protocol
Alkaline hydrolysis is a common and generally high-yielding method for the saponification of esters.[1] A mild approach using sodium hydroxide in a mixed solvent system is often effective for substrates with multiple functional groups.[1]
Reagents and Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of dichloromethane and methanol (e.g., 9:1 v/v).
-
To this solution, add an aqueous solution of sodium hydroxide (1.5 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-benzyl-4-oxopyrrolidine-3-carboxylic acid.
Acidic Hydrolysis Protocol
Acid-catalyzed hydrolysis can be an alternative, particularly if the molecule is sensitive to strong base.
Reagents and Materials:
-
This compound
-
Concentrated sulfuric acid (H2SO4) or hydrochloric acid (HCl)
-
Dioxane or Acetic Acid
-
Water
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dioxane or acetic acid.
-
Add an aqueous solution of a strong acid (e.g., 6 M H2SO4 or HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to afford 1-benzyl-4-oxopyrrolidine-3-carboxylic acid.
Data Presentation
| Parameter | Basic Hydrolysis (Representative) | Acidic Hydrolysis (Representative) |
| Reactants | This compound, NaOH | This compound, H2SO4/H2O |
| Solvent | CH2Cl2/MeOH | Dioxane/Water |
| Temperature | Room Temperature | Reflux |
| Reaction Time | 2-6 hours | 4-12 hours |
| Yield | > 90% | 70-85% |
| Workup | Acidification, Extraction | Neutralization, Extraction |
| Purification | Crystallization or Column Chromatography | Crystallization or Column Chromatography |
Decarboxylation of the Hydrolysis Product
It is important to note that the product of the hydrolysis, 1-benzyl-4-oxopyrrolidine-3-carboxylic acid, is a β-keto acid. Such compounds are susceptible to decarboxylation upon heating, which would result in the formation of 1-benzylpyrrolidin-4-one.[2][3] The ease of decarboxylation depends on the stability of the resulting carbanion/enolate intermediate.[4] Therefore, purification methods for the carboxylic acid should ideally be conducted at or below room temperature to avoid this side reaction.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the hydrolysis of this compound.
Caption: Reaction pathway for the base-catalyzed hydrolysis of the ester.
References
Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Introduction
Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its rigid pyrrolidine core, substituted with a reactive β-ketoester functionality, makes it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly those with potential therapeutic applications. The presence of the benzyl protecting group on the nitrogen atom allows for a wide range of chemical transformations to be performed on the pyrrolidine ring and its substituents, with the option for subsequent deprotection to reveal the secondary amine. This guide provides an in-depth overview of the synthesis, properties, and applications of this important synthetic intermediate.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 329956-53-8 | [1][] |
| Molecular Formula | C₁₃H₁₅NO₃ | [] |
| Molecular Weight | 233.26 g/mol | [] |
| Appearance | Pale yellow to colorless transparent liquid | |
| Purity | ≥97.0% | [1] |
| Density | 1.213 g/cm³ | [] |
| InChI Key | BHRTVWYTAPOXDC-UHFFFAOYSA-N | [] |
| SMILES | COC(=O)C1CN(CC1=O)CC2=CC=CC=C2 | [] |
Synthesis
The most common and efficient method for the synthesis of this compound is through an intramolecular Dieckmann condensation of a corresponding acyclic diester. This reaction involves the base-catalyzed cyclization of a diester to form a β-ketoester.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Dieckmann Condensation
The following is a plausible experimental protocol for the synthesis of this compound based on the well-established Dieckmann condensation methodology.
Materials:
-
Dimethyl 3-(benzyl(2-methoxy-2-oxoethyl)amino)propanoate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium methoxide
-
Anhydrous toluene
-
Anhydrous methanol (for quenching)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene.
-
Reaction: Dimethyl 3-(benzyl(2-methoxy-2-oxoethyl)amino)propanoate (1.0 equivalent) dissolved in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at room temperature.
-
Cyclization: After the addition is complete, the reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, the reaction mixture is cooled in an ice bath, and the excess sodium hydride is cautiously quenched by the slow addition of anhydrous methanol. The mixture is then acidified with 1 M hydrochloric acid to a pH of approximately 4-5.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Spectral Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | IR (Predicted, cm⁻¹) |
| δ 7.20-7.40 (m, 5H, Ar-H) | δ 205 (C=O, ketone) | 3050-2950 (C-H, sp³ and sp²) |
| δ 4.55 (s, 2H, N-CH₂-Ph) | δ 170 (C=O, ester) | 1750 (C=O, ketone) |
| δ 3.70 (s, 3H, O-CH₃) | δ 137 (Ar-C, quat.) | 1735 (C=O, ester) |
| δ 3.60 (m, 1H, CH-CO₂Me) | δ 129 (Ar-CH) | 1600, 1495, 1450 (C=C, aromatic) |
| δ 3.00-3.20 (m, 2H, N-CH₂) | δ 128 (Ar-CH) | 1170 (C-O, ester) |
| δ 2.50-2.70 (m, 2H, CH₂-C=O) | δ 127 (Ar-CH) | |
| δ 58 (N-CH₂-Ph) | ||
| δ 55 (N-CH₂) | ||
| δ 52 (O-CH₃) | ||
| δ 45 (CH-CO₂Me) | ||
| δ 40 (CH₂-C=O) |
Applications in Organic Synthesis
This compound serves as a versatile intermediate for the synthesis of various substituted pyrrolidines. The keto and ester functionalities allow for a wide range of transformations.
Key Reactions
-
Reduction of the Ketone: The ketone can be stereoselectively reduced to the corresponding alcohol, introducing a new stereocenter.
-
Alkylation/Aldol Reactions: The enolate of the β-ketoester can be alkylated or undergo aldol reactions to introduce substituents at the C3 position.
-
Decarboxylation: Hydrolysis of the ester followed by heating can lead to decarboxylation, yielding a 1-benzylpyrrolidin-4-one.
-
Formation of Heterocycles: The β-ketoester is a precursor for the synthesis of fused heterocyclic systems, such as pyrazoles and isoxazoles, by condensation with hydrazines or hydroxylamine.
-
Reductive Amination: The ketone can undergo reductive amination to introduce an amino group at the C4 position.
Workflow for the Synthesis of Bioactive Scaffolds
Caption: Synthetic utility of this compound.
Application in Drug Discovery: A Hypothetical Pathway
While specific examples of drugs synthesized directly from this compound are not prevalent in publicly available literature, its structural motifs are found in numerous bioactive compounds. For instance, substituted pyrrolidines are core components of various enzyme inhibitors. A plausible application of this building block is in the synthesis of kinase inhibitors, which often feature a heterocyclic core that interacts with the ATP-binding site of the kinase.
Hypothetical Kinase Inhibitor Synthesis and Mechanism
Let's hypothesize the synthesis of a novel inhibitor targeting a protein kinase, for example, a receptor tyrosine kinase (RTK) involved in cancer cell signaling.
Caption: Hypothetical synthesis and mechanism of a kinase inhibitor.
In this hypothetical scenario, the pyrrolidine derivative synthesized from the title compound acts as a competitive inhibitor at the ATP-binding site of a receptor tyrosine kinase. By blocking the binding of ATP, the inhibitor prevents the autophosphorylation of the kinase and the subsequent phosphorylation of downstream substrate proteins. This, in turn, inhibits signaling pathways such as the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer, leading to a reduction in cell proliferation, angiogenesis, and survival.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in constructing complex molecular architectures, particularly those with potential biological activity, makes it an important tool for researchers in drug discovery and development. The synthetic pathways and reactions outlined in this guide highlight its potential for creating diverse libraries of compounds for biological screening. As the demand for novel therapeutics continues to grow, the importance of such well-defined and reactive intermediates will undoubtedly increase.
References
The Pyrrolidine Scaffold: A Cornerstone in the Discovery and Development of Functionalized Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered nitrogen-containing heterocycle, pyrrolidine, stands as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including a non-planar geometry that allows for three-dimensional diversity and the presence of a basic nitrogen atom, have made it a central component in a vast array of natural products and synthetic drugs. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of functionalized pyrrolidines, complete with detailed experimental protocols, quantitative biological data, and visualizations of relevant biological pathways and drug discovery workflows.
A Historical Journey: From Tobacco Alkaloids to Modern Medicine
The story of functionalized pyrrolidines is intrinsically linked to the study of natural products. One of the earliest encounters with this scaffold was through the isolation and characterization of nicotine from tobacco in the early 19th century. However, the fundamental building block, proline, a proteinogenic amino acid incorporating the pyrrolidine ring, was first isolated in 1900 by Richard Willstätter. He synthesized it from the reaction of the sodium salt of diethyl malonate with 1,3-dibromopropane.[1] A year later, Emil Fischer successfully isolated proline from casein.[1]
The mid-20th century saw a surge in the discovery of numerous pyrrolidine-containing alkaloids with diverse biological activities. This period laid the groundwork for understanding the pharmacological potential of this heterocyclic system. A significant milestone in the application of functionalized pyrrolidines in medicine was the development of ACE (Angiotensin-Converting Enzyme) inhibitors. The journey began in the early 1970s with the isolation of teprotide, a nonapeptide from the venom of the Brazilian pit viper, Bothrops jararaca.[2] Inspired by the structure of proline within these peptides, researchers at Squibb developed captopril, which was approved in 1980 and became one of the first blockbuster drugs containing a functionalized pyrrolidine ring.[2] This success spurred further research, leading to the development of other ACE inhibitors like enalapril and lisinopril.[2]
The late 20th and early 21st centuries have witnessed an explosion in the development of synthetic methodologies for creating diverse and complex functionalized pyrrolidines. The advent of techniques like 1,3-dipolar cycloaddition and advances in catalytic C-H functionalization have provided chemists with powerful tools to explore the chemical space around the pyrrolidine core.[3] This has led to the discovery of a wide range of therapeutic agents, from antiviral and anticancer drugs to treatments for diabetes and neurological disorders, solidifying the pyrrolidine scaffold as a true cornerstone of modern drug discovery.
Key Synthetic Strategies for Functionalized Pyrrolidines
The construction and functionalization of the pyrrolidine ring can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring (e.g., from proline) and the de novo construction of the ring from acyclic precursors.
Functionalization of Proline and its Derivatives
Proline and its derivatives, such as 4-hydroxyproline, are readily available chiral building blocks, making them attractive starting materials for the synthesis of enantiomerically pure functionalized pyrrolidines. A common strategy involves the reduction of the carboxylic acid of proline to an alcohol (prolinol), which can then be further modified.[4]
De Novo Synthesis of the Pyrrolidine Ring
Several powerful methods exist for constructing the pyrrolidine ring from acyclic precursors. These methods offer great flexibility in introducing a variety of substituents at different positions of the ring.
This is a classic and highly versatile method for synthesizing five-membered heterocycles.[3] The reaction involves the cycloaddition of a 1,3-dipole, typically an azomethine ylide, with a dipolarophile, such as an alkene. This method allows for the stereoselective formation of multiple chiral centers in a single step.[3]
Intramolecular reductive amination of 1,4-dicarbonyl compounds or their precursors is a straightforward method for the synthesis of pyrrolidines. This approach involves the formation of an enamine or iminium ion intermediate, which is then reduced to the corresponding pyrrolidine.
The Pictet-Spengler reaction, discovered in 1911, is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[5] An intramolecular version of this reaction can be used to construct polycyclic pyrrolidine derivatives.
Quantitative Biological Activity Data
The versatility of the pyrrolidine scaffold is reflected in the wide range of biological targets it can be designed to interact with. The following tables summarize quantitative data for several classes of biologically active functionalized pyrrolidines.
Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Spiro[pyrrolidine-3,3'-oxindole] derivative 37e | MCF-7 | 17 | [6] |
| Spiro[pyrrolidine-3,3'-oxindole] derivative 37e | HeLa | 19 | [6] |
| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone 36a-f | MCF-7 | 22-29 | [6] |
| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone 36a-f | HeLa | 26-37 | [6] |
| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone 37a-f | MCF-7 | 17-28 | [6] |
| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone 37a-f | HeLa | 19-30 | [6] |
| N-caffeoylmorpholine (6b) | P388 murine leukemia | 1.48 | [7] |
| N-caffeoylpyrrolidine (7b) | P388 murine leukemia | 11.35 | [7] |
| N-(p-coumaroyl)morpholine (6a) | P388 murine leukemia | 19.35 | [7] |
| N-(p-coumaroyl)pyrrolidine (7a) | P388 murine leukemia | 53.46 | [7] |
Anticonvulsant Activity
| Compound | Test | ED50 (mg/kg) | Reference |
| Pyrrolidine-2,5-dione-acetamide 69k | MES | 80.38 | [6] |
| Pyrrolidine-2,5-dione-acetamide 69k | 6 Hz | 108.80 | [6] |
| 3,3-dialkyl-pyrrolidine-2,5-dione derivative 14 | MES | 49.6 | [8] |
| 3,3-dialkyl-pyrrolidine-2,5-dione derivative 14 | 6 Hz (32 mA) | 31.3 | [8] |
| 3,3-dialkyl-pyrrolidine-2,5-dione derivative 14 | scPTZ | 67.4 | [8] |
| 3,3-dialkyl-pyrrolidine-2,5-dione derivative 14 | 6 Hz (44 mA) | 63.2 | [8] |
| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15) | MES (rats) | 69.89 | [9] |
| N-Mannich base of 3-methylpyrrolidine-2,5-dione (12) | MES | 16.13 - 46.07 | [3] |
| N-Mannich base of 3-methylpyrrolidine-2,5-dione (12) | scPTZ | 134.0 | [3] |
| N-Mannich base of pyrrolidine-2,5-dione (23) | MES | 16.13 - 46.07 | [3] |
| N-Mannich base of pyrrolidine-2,5-dione (23) | scPTZ | 128.8 | [3] |
Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | Compound | IC50 | Reference |
| DPP-IV Inhibitors | Dipeptidyl Peptidase-IV | Pyrrolidine sulfonamide 23d | 11.32 ± 1.59 µM | [10] |
| α-Amylase Inhibitors | α-Amylase | Rhodanine-substituted spirooxindole pyrrolidine 42c | 1.59 ± 0.08 μg/mL | [10] |
| α-Amylase Inhibitors | α-Amylase | Rhodanine-substituted spirooxindole pyrrolidine 42d | 1.67 ± 0.09 μg/mL | [10] |
| α-Amylase Inhibitors | α-Amylase | Rhodanine-substituted spirooxindole pyrrolidine 42e | 1.63 ± 0.09 μg/mL | [10] |
| α-Amylase Inhibitors | α-Amylase | Rhodanine-substituted spirooxindole pyrrolidine 42f | 1.57 ± 0.10 μg/mL | [10] |
| α-Amylase Inhibitors | α-Amylase | Pyrrolidine derivative 3g | 26.24 μg/mL | [11] |
| α-Amylase Inhibitors | α-Amylase | Pyrrolidine derivative 3a | 36.32 μg/mL | [11] |
| α-Glucosidase Inhibitors | α-Glucosidase | Pyrrolidine derivative 3g | 18.04 μg/mL | [11] |
| α-Glucosidase Inhibitors | α-Glucosidase | Pyrrolidine derivative 3f | 27.51 μg/mL | [11] |
| CXCR4 Antagonists | CXCR4 Receptor | (S)-pyrrolidine 51a | 79 nM | [3] |
Signaling Pathway Modulation: Inhibition of Toll-Like Receptor 4 (TLR4)
Functionalized pyrrolidines have been shown to modulate key signaling pathways involved in inflammation. One such example is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune response by recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[12] Upon activation by LPS, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. Certain functionalized pyrrolidines have been shown to inhibit this pathway by preventing the dimerization of TLR4, which is a critical step for signal transduction.[13]
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations used to prepare functionalized pyrrolidines.
General Procedure for 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of spiro-pyrrolidine derivatives via a one-pot, three-component 1,3-dipolar cycloaddition reaction.
Materials:
-
Isatin (1.0 mmol)
-
Sarcosine or another secondary amino acid (1.0 mmol)
-
Dipolarophile (e.g., 5-arylidene-1,3-thiazolidine-2,4-dione) (1.0 mmol)
-
Ethanol (5 mL)
-
Catalyst (e.g., L-proline functionalized manganese ferrite nanorods, 4 mol%)
Procedure:
-
In a 10 mL round-bottom flask, combine isatin, the secondary amino acid, and the dipolarophile in ethanol.
-
Add the catalyst to the mixture.
-
Stir the reaction mixture at 100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, separate the catalyst using an external magnet.
-
Evaporate the solvent under reduced pressure.
-
Wash the separated catalyst with ethanol and water, dry under vacuum, and store for reuse.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
General Procedure for Reductive Amination
This protocol outlines the synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones and anilines using an iridium catalyst.
Materials:
-
1,4-Diketone (e.g., hexane-2,5-dione) (1.0 eq)
-
Aniline (1.2 eq)
-
Iridium catalyst (e.g., [Cp*IrCl2]2) (0.5 mol%)
-
Deionized water
-
Formic acid (5.0 eq)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine the 1,4-diketone, aniline, and the iridium catalyst.
-
Add deionized water to the mixture, followed by formic acid.
-
Stir the mixture vigorously at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Drug Discovery and Development Workflow
The development of a new drug candidate containing a pyrrolidine scaffold follows a well-established, albeit complex, workflow. The discovery of vildagliptin, a DPP-IV inhibitor for the treatment of type 2 diabetes, provides a relevant case study.[14] The process began with the identification of DPP-IV as a therapeutic target and the initial discovery of cyanopyrrolidine inhibitors.[14] This was followed by extensive lead optimization to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of vildagliptin as a clinical candidate.[14]
Conclusion
The pyrrolidine scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of new therapeutic agents. Its rich history, rooted in the study of natural products, continues to inspire the design of novel functionalized derivatives. With an ever-expanding arsenal of synthetic methodologies and a deeper understanding of its role in molecular recognition, the pyrrolidine ring is poised to remain a central and privileged structure in medicinal chemistry for the foreseeable future. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Discovery of novel small molecule TLR4 inhibitors as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Vildagliptin Experience — 25 Years Since the Initiation of the Novartis Glucagon-like Peptide-1 Based Therapy Programme and 10 Years Since the First Vildagliptin Registration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Bioactive Heterocycles Using Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of bioactive heterocyclic compounds utilizing Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate as a key starting material. The protocols focus on the construction of pyrazolo[4,3-c]pyrrolidine scaffolds, a class of compounds with recognized potential in medicinal chemistry.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1][2] The pyrrolidine ring, in particular, is a prevalent scaffold in numerous natural products and synthetic drugs, valued for its three-dimensional structure and ability to interact with biological targets.[1][2] this compound is a versatile building block for the synthesis of various fused and substituted pyrrolidine derivatives. Its β-ketoester functionality allows for a range of chemical transformations, most notably the condensation with hydrazines to yield pyrazole-fused systems. These pyrazolo[4,3-c]pyrrolidine cores are of significant interest due to their potential as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.
This document outlines a representative protocol for the synthesis of a 1-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-ol derivative, a key intermediate that can be further functionalized to generate a library of bioactive candidates.
Reaction Scheme: Synthesis of a Pyrazolo[4,3-c]pyrrolidine Derivative
The core reaction involves the cyclocondensation of this compound with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
Introduction
Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a versatile synthetic intermediate characterized by a pyrrolidine ring functionalized with a benzyl group, a methyl ester, and a ketone. The ketone moiety at the C4 position provides a key reactive site for nucleophilic additions and reductions, making this compound a valuable precursor for the synthesis of more complex heterocyclic molecules, including substituted 4-hydroxyproline derivatives.[1] The reduction of the C4 ketone generates a new stereocenter, leading to the formation of cis- and trans-diastereomers of Methyl 1-benzyl-4-hydroxypyrrolidine-3-carboxylate. The stereochemical outcome of this reduction is of significant interest in medicinal chemistry and drug development, as the spatial arrangement of the hydroxyl group can profoundly influence the biological activity of the final molecule.
These application notes provide detailed protocols for the diastereoselective and non-selective reduction of the ketone in this compound. The primary methods discussed are reduction with sodium borohydride (NaBH₄) and sodium borohydride in the presence of a Lewis acid to enhance diastereoselectivity. An alternative protocol utilizing catalytic hydrogenation is also presented.
Reaction Scheme and Stereochemistry
The reduction of the prochiral ketone in this compound introduces a hydroxyl group. The approach of the hydride reagent can occur from either face of the planar carbonyl group, leading to two possible diastereomers: the cis and trans isomers. The stereochemical preference is influenced by steric hindrance and the potential for chelation control. The benzyl group at the nitrogen atom and the methyl carboxylate group at the C3 position are the key substituents that direct the stereochemical outcome of the reduction.
Caption: General reaction scheme for the reduction of the ketone.
Data Presentation: Comparison of Reduction Protocols
The following table summarizes the expected outcomes for different reduction protocols based on data from analogous chemical systems. The diastereomeric ratio (d.r.) refers to the ratio of the cis to trans isomers.
| Protocol ID | Reducing Agent | Additive | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| P1-NABH4 | Sodium Borohydride (NaBH₄) | None | Methanol (MeOH) | 0 to RT | ~1:1 | >90 (estimated) |
| P2-NABH4-LC | Sodium Borohydride (NaBH₄) | MgCl₂ or ZnCl₂ | Tetrahydrofuran (THF) | 0 to RT | >95:5 (single isomer) | >90 (estimated) |
| P3-HYD | Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Ethanol (EtOH) | RT | High (product dependent) | >90 (estimated) |
Note: The quantitative data for diastereomeric ratio and yield are based on the reduction of a structurally similar substrate, 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, and general knowledge of these reaction types. Specific yields for the target substrate may vary.
Experimental Protocols
Protocol 1 (P1-NABH4): Non-Selective Reduction with Sodium Borohydride
This protocol describes a general method for the reduction of the ketone using sodium borohydride, which is expected to yield a mixture of cis and trans diastereomers.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product, a mixture of cis and trans alcohols, can be purified by column chromatography on silica gel.
Caption: Workflow for the non-selective reduction of the ketone.
Protocol 2 (P2-NABH4-LC): Diastereoselective Reduction with Sodium Borohydride and a Lewis Acid
This protocol employs a Lewis acid additive to enhance the diastereoselectivity of the reduction, favoring the formation of a single diastereomer. This method is adapted from the stereoselective reduction of a related pyrrolidine derivative.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Magnesium chloride (MgCl₂) or Zinc chloride (ZnCl₂), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of anhydrous MgCl₂ or ZnCl₂ (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add the this compound (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for coordination.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium borohydride (2.0 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
Caption: Workflow for the diastereoselective reduction of the ketone.
Protocol 3 (P3-HYD): Reduction via Catalytic Hydrogenation
Catalytic hydrogenation is an alternative method for the reduction of the ketone, which can also offer high diastereoselectivity depending on the catalyst and substrate.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol %).
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the product. Further purification can be performed by column chromatography if necessary. Note: Catalytic hydrogenation may also lead to the debenzylation of the nitrogen atom under certain conditions (e.g., higher pressure, different catalyst). Reaction conditions should be carefully monitored.
Conclusion
The reduction of the ketone in this compound can be achieved through several methods. Standard sodium borohydride reduction provides a straightforward route to the corresponding alcohols, likely as a mixture of diastereomers. For applications requiring high stereochemical purity, the use of sodium borohydride in combination with a Lewis acid such as MgCl₂ or ZnCl₂ is recommended to direct the stereochemical outcome, yielding predominantly one diastereomer. Catalytic hydrogenation presents a viable alternative, although optimization may be required to prevent side reactions. The choice of protocol will depend on the desired stereochemical outcome and the resources available to the researcher.
References
Application of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate in CNS Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a versatile heterocyclic building block with significant potential in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. Its rigid pyrrolidinone core, substituted with strategically placed functional groups, serves as a valuable scaffold for the synthesis of a diverse range of compounds targeting various CNS pathways. The presence of a ketone, an ester, and a protected amine allows for a variety of chemical modifications, making it an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization.
This document provides detailed application notes on the utility of this compound in CNS drug discovery, with a particular focus on its application in the development of multi-target agents for Alzheimer's disease. Furthermore, it includes detailed experimental protocols for the synthesis of this key intermediate and its subsequent elaboration into biologically active molecules.
Application in Alzheimer's Disease Drug Discovery
A promising application of the N-benzylpyrrolidine scaffold, the core of this compound, is in the design of multi-target-directed ligands (MTDLs) for the treatment of Alzheimer's disease (AD). The multifactorial nature of AD, involving amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, cholinergic depletion, and oxidative stress, necessitates therapeutic strategies that can modulate multiple pathological pathways simultaneously.
The N-benzylpyrrolidine moiety has been successfully hybridized with other pharmacophores, such as 1,3,4-oxadiazoles, to create compounds with balanced inhibitory activity against key enzymes implicated in AD progression, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1).[1][2]
Quantitative Data Summary
The following table summarizes the in vitro biological activity of representative N-benzylpyrrolidine-oxadiazole hybrids, demonstrating their potential as multi-target anti-Alzheimer's agents.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 8f | hAChE | 0.89 ± 0.07 | [2] |
| hBChE | 1.12 ± 0.09 | [2] | |
| hBACE-1 | 2.45 ± 0.15 | [2] | |
| 12f | hAChE | 0.75 ± 0.06 | [2] |
| hBChE | 0.98 ± 0.08 | [2] | |
| hBACE-1 | 1.89 ± 0.11 | [2] | |
| 4k | hAChE | 1.25 ± 0.11 | [1] |
| hBChE | 2.58 ± 0.23 | [1] | |
| hBACE-1 | 3.14 ± 0.28 | [1] | |
| 4o | hAChE | 0.98 ± 0.09 | [1] |
| hBChE | 1.95 ± 0.17 | [1] | |
| hBACE-1 | 2.76 ± 0.21 | [1] |
hAChE: human Acetylcholinesterase; hBChE: human Butyrylcholinesterase; hBACE-1: human β-site amyloid precursor protein cleaving enzyme 1.
Signaling Pathway and Mechanism of Action
The therapeutic rationale for targeting AChE, BChE, and BACE-1 in Alzheimer's disease is well-established. The diagram below illustrates the interconnected pathways and the inhibitory action of N-benzylpyrrolidine-based compounds.
Caption: Multi-target action on cholinergic and amyloidogenic pathways.
Experimental Protocols
This section provides detailed protocols for the synthesis of the core intermediate, this compound, and its subsequent conversion to a key precursor for multi-target Alzheimer's disease drug candidates.
Synthesis of this compound
The synthesis of the title compound can be achieved via a Dieckmann condensation, a robust method for forming five- and six-membered rings.[3]
Caption: Synthetic workflow for the core intermediate.
Protocol:
-
Step 1: Michael Addition:
-
To a solution of N-benzylglycine ethyl ester (1 equivalent) in a suitable aprotic solvent (e.g., THF, DCM), add methyl acrylate (1.1 equivalents).
-
The reaction is typically carried out at room temperature and stirred for 24-48 hours until completion, as monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude diester intermediate.
-
-
Step 2: Dieckmann Condensation:
-
The crude diester is dissolved in an anhydrous solvent (e.g., toluene, THF).
-
A strong base, such as sodium ethoxide or potassium tert-butoxide (1.2 equivalents), is added portion-wise at 0 °C.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride.
-
-
Step 3: Hydrolysis and Decarboxylation:
-
The crude product from the Dieckmann condensation is subjected to acidic hydrolysis (e.g., using aqueous HCl) followed by heating to effect decarboxylation, yielding N-benzyl-4-oxopyrrolidine.
-
Subsequent esterification of the corresponding carboxylic acid or direct isolation of the methyl ester can be performed to obtain the final product.
-
-
Purification:
-
The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Synthesis of N-Benzylpyrrolidine-Oxadiazole Hybrids
The following is a generalized protocol for the synthesis of N-benzylpyrrolidine-oxadiazole hybrids, starting from this compound. This multi-step synthesis involves the conversion of the ester to a hydrazide, followed by cyclization to form the 1,3,4-oxadiazole ring.
Caption: Multi-step synthesis of the final bioactive compounds.
Protocol:
-
Step 1: Reductive Amination:
-
Dissolve this compound (1 equivalent) and an appropriate amine (e.g., ammonium acetate for a primary amine, 1.5 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise at 0 °C.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting amino ester by column chromatography.
-
-
Step 2: Hydrazinolysis:
-
To a solution of the amino ester (1 equivalent) in ethanol, add hydrazine hydrate (5-10 equivalents).
-
Reflux the mixture for 6-12 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting hydrazide is often used in the next step without further purification.
-
-
Step 3: Condensation with Aryl Aldehyde:
-
Dissolve the hydrazide (1 equivalent) and a substituted aryl aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction, and the resulting N'-arylmethylene hydrazide often precipitates and can be collected by filtration.
-
-
Step 4: Oxidative Cyclization to form 1,3,4-Oxadiazole:
-
A variety of reagents can be used for the oxidative cyclization. A common method involves using an oxidizing agent like N-bromosuccinimide (NBS) or iodine in the presence of a base.
-
For example, suspend the N'-arylmethylene hydrazide (1 equivalent) in a suitable solvent (e.g., DCM, THF).
-
Add a base (e.g., triethylamine, 2 equivalents) followed by the oxidizing agent (e.g., I₂, 1.2 equivalents) at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent and purify by column chromatography or recrystallization.
-
In Vivo Behavioral Models for Efficacy Testing
Compounds derived from this compound have shown efficacy in preclinical models of cognitive dysfunction relevant to Alzheimer's disease.[2]
Y-Maze Test
This test assesses spatial working memory in rodents. The apparatus consists of three arms of equal dimensions. The sequence and number of arm entries are recorded to determine the percentage of spontaneous alternation, which is a measure of short-term memory.
Morris Water Maze Test
This test evaluates spatial learning and memory. A rodent is placed in a circular pool of opaque water and must learn the location of a hidden platform to escape. The time taken to find the platform (escape latency) and the path taken are recorded over several trials.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel CNS drug candidates. Its utility has been demonstrated in the development of multi-target agents for Alzheimer's disease, showcasing the potential of the N-benzylpyrrolidine scaffold. The provided protocols offer a foundation for researchers to synthesize this key intermediate and explore its further derivatization to generate novel compounds with therapeutic potential for a range of neurological disorders. The adaptability of its functional groups allows for the creation of diverse chemical libraries, facilitating the discovery of new and effective CNS therapies.
References
Application Notes and Protocols for Multicomponent Reactions in Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a significant structural motif in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3] Multicomponent reactions (MCRs) have become a highly efficient and powerful strategy for the synthesis of complex and substituted pyrrolidine derivatives.[1][2][3] By combining three or more reactants in a single synthetic operation, MCRs offer considerable advantages over traditional linear syntheses, including increased atom economy, reduced waste, and rapid access to molecular diversity, making them particularly valuable in drug discovery.[1][4] This document provides detailed application notes and experimental protocols for key MCRs utilized in the synthesis of substituted pyrrolidines.
General Workflow for Multicomponent Pyrrolidine Synthesis
The following diagram illustrates a generalized workflow for the multicomponent synthesis of pyrrolidine derivatives, from reactant selection to final product analysis.
Caption: General workflow for multicomponent pyrrolidine synthesis.
1,3-Dipolar Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most versatile and widely employed methods for constructing the pyrrolidine ring.[4] Azomethine ylides are typically generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. These reactive intermediates then undergo a cycloaddition with various electron-deficient alkenes to yield highly functionalized pyrrolidines, often with excellent control over stereochemistry.[4]
Application Note
This protocol is particularly useful for the synthesis of spiro-pyrrolidine-oxindole derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities. The reaction proceeds by heating a mixture of isatin (or its derivatives), an amino acid (such as sarcosine or proline), and a dipolarophile.
Experimental Protocol
Synthesis of Spiro[indoline-3,2'-pyrrolizines]
-
Materials:
-
Isatin (1.0 mmol)
-
Sarcosine (1.2 mmol)
-
Dipolarophile (e.g., an activated alkene like dimethyl acetylenedicarboxylate, 1.0 mmol)
-
Solvent (e.g., Methanol or Ethanol, 5 mL)
-
-
Procedure:
-
Combine isatin, sarcosine, and the dipolarophile in a round-bottom flask equipped with a reflux condenser.[1]
-
Add the solvent to the mixture.
-
Heat the reaction mixture to reflux.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Remove the solvent under reduced pressure.[1]
-
Purify the residue by flash column chromatography on silica gel to obtain the desired spiropyrrolidine-oxindole product.[1] In some cases, the product may precipitate upon cooling and can be isolated by filtration.[1]
-
Data Presentation
| Entry | Isatin Derivative | Amino Acid | Dipolarophile | Solvent | Yield (%) |
| 1 | Isatin | Sarcosine | N-Phenylmaleimide | Ethanol | 92 |
| 2 | 5-Bromoisatin | Proline | Dimethyl Fumarate | Methanol | 88 |
| 3 | Isatin | Thiazolidine-4-carboxylic acid | Chalcone | Ethanol | 85 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Reaction Mechanism
The reaction proceeds via the in situ generation of an azomethine ylide from the condensation of isatin and the amino acid, followed by a [3+2] cycloaddition with the dipolarophile.
Caption: Mechanism of azomethine ylide generation and cycloaddition.
Copper(I)-Catalyzed Three-Component Assembly
This protocol describes the synthesis of highly substituted pyrrolidines through a copper(I)-catalyzed reaction between an α-diazo ester, an imine, and an alkene or alkyne.[1] This reaction also proceeds via the in situ generation of an azomethine ylide.[1]
Application Note
This method is highly efficient for the synthesis of a diverse range of polysubstituted pyrrolidines. The use of a copper catalyst allows the reaction to proceed under mild conditions with high regioselectivity. The choice of the α-diazo ester, imine, and dipolarophile allows for significant structural diversity in the final products.
Experimental Protocol
-
Materials:
-
Imine (1.0 equiv)
-
Dipolarophile (alkene or alkyne, 2.0 equiv)
-
α-Diazo ester (1.1 equiv)
-
Copper(I) catalyst (e.g., Cu(OTf)₂ or [Cu(CH₃CN)₄]PF₆, 5 mol%)[1]
-
Solvent (e.g., CH₂Cl₂)
-
-
Procedure:
-
Dissolve the imine and the dipolarophile in the solvent in a reaction vessel at room temperature.[1]
-
Add the copper(I) catalyst to the mixture.[1]
-
Prepare a solution of the α-diazo ester in the same solvent.
-
Add the α-diazo ester solution dropwise to the reaction mixture over a period of 1 hour.[1]
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC.[1]
-
Remove the solvent under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.[1]
-
Data Presentation
| Entry | Imine | Dipolarophile | α-Diazo Ester | Catalyst | Yield (%) |
| 1 | N-Benzylidene-aniline | Styrene | Ethyl diazoacetate | Cu(OTf)₂ | 85 |
| 2 | N-(4-Methoxybenzylidene)aniline | Phenylacetylene | Methyl diazoacetate | [Cu(CH₃CN)₄]PF₆ | 78 |
| 3 | N-Furfurylidene-benzylamine | Methyl acrylate | tert-Butyl diazoacetate | Cu(OTf)₂ | 90 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Ytterbium(III) Triflate-Catalyzed Diastereoselective Synthesis
This protocol outlines a diastereoselective synthesis of functionalized pyrrolidines through a Yb(OTf)₃-catalyzed reaction of an aldehyde, a primary amine or aniline, and a 1,1-cyclopropanediester.[1]
Application Note
This method provides a straightforward route to diastereomerically enriched pyrrolidines. The Lewis acid catalyst, Yb(OTf)₃, plays a crucial role in promoting the reaction and controlling the stereoselectivity. The reaction is typically carried out at elevated temperatures.
Experimental Protocol
-
Materials:
-
Aldehyde (1.1 equiv)
-
Primary amine or aniline (1.1 equiv)
-
1,1-Cyclopropanediester (1.0 equiv)
-
Ytterbium(III) triflate (Yb(OTf)₃, 10 mol%)[1]
-
Dry toluene (0.1 M)
-
Activated 4 Å molecular sieves
-
-
Procedure:
-
In a flame-dried flask, dissolve the aldehyde and the primary amine or aniline in dry toluene.[1]
-
Add activated 4 Å molecular sieves and stir the mixture for 30 minutes at room temperature to facilitate imine formation.[1]
-
Add Yb(OTf)₃ and the 1,1-cyclopropanediester sequentially to the reaction mixture.[1]
-
Heat the reaction mixture to 80 °C and stir until the consumption of the cyclopropanediester is observed by TLC.[1]
-
Cool the mixture to room temperature and filter to remove the molecular sieves.[1]
-
Remove the solvent under reduced pressure.[1]
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pyrrolidine derivative.[1]
-
Data Presentation
| Entry | Aldehyde | Amine | 1,1-Cyclopropanediester | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzaldehyde | Aniline | Diethyl 1,1-cyclopropanedicarboxylate | >95:5 | 82 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | Dimethyl 1,1-cyclopropanedicarboxylate | >95:5 | 75 |
| 3 | 2-Naphthaldehyde | Aniline | Di-tert-butyl 1,1-cyclopropanedicarboxylate | 90:10 | 89 |
Note: Yields and diastereomeric ratios are representative and can vary based on specific substrates and reaction conditions.
Conclusion
The multicomponent reactions detailed in these application notes provide efficient and versatile methods for the synthesis of a wide range of structurally diverse pyrrolidine derivatives.[1] The provided protocols offer a starting point for researchers to explore these powerful transformations in their own drug discovery and development efforts.[1] The advantages of MCRs, such as operational simplicity, atom economy, and the ability to rapidly generate libraries of complex molecules, make them an indispensable tool in modern organic and medicinal chemistry.[2][3]
References
Application Notes and Protocols for Intramolecular Cyclization Strategies in Pyrrolidine Ring Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active natural products, pharmaceuticals, and synthetic drug candidates. Its prevalence stems from its unique conformational properties and its ability to engage in crucial interactions with biological targets. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines is of paramount importance in drug discovery and development. Intramolecular cyclization reactions have emerged as powerful strategies for the construction of the pyrrolidine skeleton, offering advantages in terms of atom economy, regioselectivity, and stereocontrol.
This document provides a detailed overview of key intramolecular cyclization strategies for pyrrolidine ring formation, including transition metal-catalyzed reactions, radical cyclizations, and organocatalytic approaches. Detailed experimental protocols for seminal examples are provided, along with tabulated quantitative data to facilitate comparison between different methodologies.
Transition Metal-Catalyzed Intramolecular Cyclizations
Transition metals have proven to be exceptionally versatile catalysts for the formation of C-N and C-C bonds, enabling a wide range of intramolecular cyclization reactions to form pyrrolidines.
Copper-Promoted Intramolecular Carboamination and Aminooxygenation
Copper catalysis has been extensively explored for the intramolecular cyclization of alkenyl sulfonamides. These reactions can proceed via carboamination or aminooxygenation pathways, providing access to diverse substituted pyrrolidines with high diastereoselectivity.
An expanded substrate scope and in-depth analysis of the reaction mechanism of the copper(II) carboxylate-promoted intramolecular carboamination of unactivated alkenes has been described. This method provides access to N-functionalized pyrrolidines and piperidines.[1] Both aromatic and aliphatic γ- and δ-alkenyl N-arylsulfonamides undergo the oxidative cyclization reaction efficiently.[1] High levels of diastereoselectivity have been observed in the synthesis of 2,5-disubstituted pyrrolidines, where the cis substitution pattern predominates.[1] The efficiency of the reaction can be enhanced by using more organic soluble copper(II) carboxylate salts, such as copper(II) neodecanoate, and reaction times can be reduced with microwave heating.[1]
The diastereoselectivity of the copper-promoted intramolecular aminooxygenation of various alkene substrates has also been investigated.[2][3][4] α-Substituted 4-pentenyl sulfonamides favor the formation of 2,5-cis-pyrrolidines with high diastereomeric ratios and excellent yields.[2][3][4] In contrast, γ-substituted substrates favor the 2,3-trans pyrrolidine adducts with moderate selectivity.[2][3][4]
Logical Relationship: Diastereoselectivity in Copper-Promoted Cyclizations
Caption: Influence of substrate substitution on the diastereoselectivity of copper-promoted pyrrolidine synthesis.
Quantitative Data: Copper-Promoted Diastereoselective Synthesis of 2,5-Disubstituted Pyrrolidines [1]
| Entry | Substrate (R) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Phenyl | 2-benzyl-5-phenylpyrrolidine derivative | 51 | >20:1 |
| 2 | 4-Methylphenyl | 2-benzyl-5-(4-methylphenyl)pyrrolidine derivative | 45 | >20:1 |
| 3 | 4-Methoxyphenyl | 2-benzyl-5-(4-methoxyphenyl)pyrrolidine derivative | 31 | >20:1 |
| 4 | 2-Naphthyl | 2-benzyl-5-(2-naphthyl)pyrrolidine derivative | 42 | >20:1 |
Experimental Protocol: Copper(II)-Promoted Oxidative Cyclization of α-Substituted γ-Alkenyl Sulfonamides [1]
-
A mixture of the α-substituted γ-alkenyl sulfonamide (0.20 mmol) and copper(II) neodecanoate (0.40 mmol, 2.0 equiv) in a microwave process vial is heated to 210 °C for 3 hours using a microwave reactor.
-
The reaction mixture is then cooled to room temperature.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2,5-disubstituted pyrrolidine.
Palladium-Catalyzed Intramolecular Carboamination
Palladium-catalyzed reactions are also effective for the synthesis of pyrrolidines. For instance, palladium-catalyzed carboamination reactions that are thought to proceed via syn-aminopalladation also favor the formation of cis-2,5-disubstituted pyrrolidines.[1]
Other Transition Metals in Pyrrolidine Synthesis
Other transition metals like rhodium and ruthenium have been utilized in intramolecular carbenoid C-H insertion reactions for pyrrolidine formation.[5] The choice of catalyst can significantly influence the chemoselectivity of the reaction, with different catalysts favoring C(sp³)–H insertion versus C(sp²)–H insertion or other side reactions.[5] For example, the use of Rh₂(OAc)₄ can afford a mixture of pyrrolidine and tetrahydroquinoline products.[5]
Experimental Workflow: Transition Metal-Catalyzed Carbenoid C-H Insertion
Caption: A generalized experimental workflow for the synthesis of pyrrolidines via transition metal-catalyzed C-H insertion.
Radical Cyclization Strategies
Radical cyclizations provide a powerful and complementary approach to the synthesis of pyrrolidines, often proceeding under mild conditions and tolerating a wide range of functional groups.
Iminyl Radical Cyclizations
Iminyl radicals can be generated from O-phenyloximes tethered to alkenes upon microwave irradiation, which then undergo 5-exo-trig cyclization.[6] The resulting cyclic radicals can be trapped with various reagents to form C-C, C-N, C-O, C-S, or C-X bonds, leading to a diverse array of functionalized pyrrolines.[6] These reactions are often fast, easy to perform, and can be highly diastereoselective.[6]
Quantitative Data: Microwave-Promoted Iminyl Radical Cyclization [6]
| Entry | Substrate | Radical Trap | Product | Yield (%) |
| 1 | O-phenyloxime of 4-pentenal | Allylsulfone | Pyrroline with sulfonylmethyl group | 72 |
| 2 | O-phenyloxime of 4-pentenal | Allylic sulfide | Pyrroline with a terminal alkene | Good |
Experimental Protocol: Microwave-Promoted Iminyl Radical Cyclization [6]
-
A solution of the O-phenyloxime substrate and a radical trap in a suitable solvent (e.g., PhCF₃) is placed in a microwave vial.
-
The vial is sealed and irradiated in a microwave reactor at a specified temperature (e.g., 120 °C) for a set time (e.g., 2 hours).
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to yield the functionalized pyrroline.
Other Radical Approaches
Other methods for generating radicals for pyrrolidine synthesis include the use of radical precursors such as α-chlorides, -sulfides, -isocyanates, and -thiocyanates.[7] Tin hydride mediated chain reactions are a classic method for forming carbon-centered radicals for cyclization.[7]
Organocatalytic Intramolecular Cyclizations
While transition metal catalysis and radical reactions are well-established, organocatalysis is an emerging and attractive strategy for pyrrolidine synthesis, avoiding the use of potentially toxic and expensive metals.
1,3-Dipolar Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring with high stereocontrol.[8] Organocatalysts, such as N-Boc-glycine, can effectively catalyze the 1,3-dipolar cycloaddition of maleic anhydride to N-benzylidene α-amino acid esters, leading to the formation of pyrrolidine-2,3,4-tricarboxylic anhydrides.[9]
Signaling Pathway: Organocatalytic 1,3-Dipolar Cycloaddition
Caption: Schematic of the organocatalyzed 1,3-dipolar cycloaddition for pyrrolidine synthesis.
Experimental Protocol: Organocatalytic Synthesis of Pyrrolidine-2,3,4-tricarboxylic Anhydrides [9]
-
To a solution of N-benzylidene α-amino acid ester (1.0 mmol) and maleic anhydride (1.1 mmol) in an appropriate solvent (e.g., methylene chloride), is added a catalytic amount of N-Boc-glycine (10 mol%).
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The solvent is evaporated under reduced pressure.
-
The resulting residue is purified by recrystallization or column chromatography to afford the pyrrolidine-2,3,4-tricarboxylic anhydride.
Conclusion
The intramolecular cyclization strategies outlined in these application notes represent a powerful toolkit for the synthesis of the medicinally important pyrrolidine ring system. The choice of method will depend on the desired substitution pattern, stereochemistry, and the functional group tolerance required for the target molecule. The provided protocols and data serve as a practical guide for researchers in the field of organic synthesis and drug discovery to select and implement the most suitable strategy for their specific needs. Further exploration into the development of more efficient, selective, and sustainable catalytic systems will undoubtedly continue to advance the field of pyrrolidine synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine. | Semantic Scholar [semanticscholar.org]
- 4. Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 9. researchgate.net [researchgate.net]
Application Note: Analytical HPLC Methods for Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the quantitative analysis and chiral separation of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate using High-Performance Liquid Chromatography (HPLC).
Part 1: Achiral (Reverse-Phase) HPLC Method for Purity Determination
This method is suitable for the quantitative analysis of this compound in bulk drug substances or reaction mixtures to determine its purity and detect any process-related impurities.
Experimental Protocol
-
Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
A summary of the chromatographic conditions is provided in Table 1.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase diluent (Acetonitrile:Water 50:50 v/v). This yields a standard solution with a nominal concentration of 100 µg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution to achieve a target concentration of 100 µg/mL.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the standard solution and the sample solution.
-
Monitor the chromatogram at 254 nm.
-
The retention time for this compound is expected to be around 5-7 minutes under these conditions.
-
Data Presentation
Table 1: Reverse-Phase HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-10 min: 30% to 80% B10-12 min: 80% B12-13 min: 80% to 30% B13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 (Concentration range: 10-150 µg/mL) |
| Precision (%RSD) | ≤ 2.0% | 1.2% (n=6 injections) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
Part 2: Chiral HPLC Method for Enantiomeric Separation
This compound possesses a chiral center at the C3 position of the pyrrolidine ring. This method is designed to separate and quantify the enantiomers.
Experimental Protocol
-
Instrumentation:
-
A standard HPLC system with a UV-Vis detector.
-
-
Chromatographic Conditions:
-
A summary of the chiral separation conditions is provided in Table 3.
-
-
Standard and Sample Preparation:
-
Prepare a solution of the racemic mixture of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
-
Analysis Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is observed.
-
Inject 5 µL of the prepared solution.
-
Monitor the separation at 254 nm.
-
Data Presentation
Table 3: Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Amylose based, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane : Ethanol (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
Visualizations
HPLC Analysis Workflow
Caption: General workflow for HPLC analysis.
Method Selection Logic
Application Note: Purification of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful outcome of subsequent synthetic steps. This application note provides a detailed protocol for the purification of this compound using column chromatography, a fundamental technique for the separation and purification of individual components from a mixture. The compound has a molecular formula of C₁₃H₁₅NO₃ and a molecular weight of 233.27 g/mol .[1][2] It is typically a pale yellow to colorless transparent liquid.[1]
This protocol addresses common challenges associated with the purification of β-keto esters, such as potential degradation on acidic silica gel and band broadening due to keto-enol tautomerism.[3]
Data Presentation: Chromatographic Parameters
The following table summarizes the recommended parameters for the column chromatographic purification of this compound.
| Parameter | Recommended Specification | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard grade silica gel is commonly used. For acid-sensitive compounds, consider deactivating the silica gel with triethylamine (TEA) or using neutral alumina.[3] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. A final polarity of up to 1:4 Hexane:Ethyl Acetate may be required.[4] The addition of 0.1-1% triethylamine can improve peak shape for pyrrolidine derivatives.[5] |
| Column Dimensions | Dependent on sample quantity | For a 1-5 g scale, a column with a diameter of 4-5 cm and a silica gel height of 20-30 cm is appropriate. |
| Sample Loading | Dry Loading or Wet Loading | Dry loading is recommended for better resolution. This involves adsorbing the crude sample onto a small amount of silica gel before loading.[5] |
| Detection Method | Thin-Layer Chromatography (TLC) | Monitor fractions using TLC with a suitable stain (e.g., potassium permanganate or UV visualization). |
| Typical Purity | >95% | The purity of the final product can be assessed by NMR or HPLC analysis.[] |
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate. The primary synthetic route covered is the intramolecular Dieckmann condensation of N-benzyl-N-(2-methoxycarbonylethyl)glycine methyl ester.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield or no formation of this compound. What are the potential causes and how can I resolve this?
-
Answer: Low to no yield is a common issue in Dieckmann condensations and can stem from several factors. A primary reason is the quality and handling of the base. Strong bases like sodium methoxide or sodium hydride are highly reactive and sensitive to moisture. Incomplete deprotonation of the α-carbon of the diester precursor will prevent the cyclization from occurring.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used. Moisture will quench the strong base, rendering it ineffective.
-
Verify Base Quality: Use a fresh, unopened container of the strong base or accurately titrate older batches to determine their activity. For sodium hydride, ensure the mineral oil is properly removed with a dry solvent like hexane before use.
-
Optimize Base Stoichiometry: A full equivalent of the base is necessary because the product, a β-keto ester, is acidic and will be deprotonated by the base. This final deprotonation step is crucial for driving the reaction equilibrium towards the product.[1][2][3] Using a slight excess of the base can sometimes be beneficial.
-
Check Reaction Temperature: While the reaction is typically run at elevated temperatures (e.g., refluxing in toluene or THF), excessively high temperatures can promote side reactions. Conversely, a temperature that is too low may result in an impractically slow reaction rate. The optimal temperature should be determined empirically.
-
Issue 2: Formation of a Sticky Oil or "Oiling Out" Instead of a Crystalline Product
-
Question: After the reaction and workup, I obtained a sticky, intractable oil instead of the expected crystalline product. What is causing this and how can I purify my compound?
-
Answer: The formation of an oil is often indicative of impurities, with the most likely culprits being intermolecular condensation products (oligomers or polymers) or unreacted starting material.[4] These byproducts can interfere with the crystallization of the desired product.
Troubleshooting Steps:
-
Promote Intramolecular Cyclization: The Dieckmann condensation is an intramolecular reaction. To favor this over intermolecular side reactions, the reaction should be run under high dilution conditions. This can be achieved by slowly adding the diester precursor to a solution of the base in the reaction solvent.
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the desired product from oligomeric byproducts and unreacted starting material. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation.
-
Acid-Base Extraction: The β-keto ester product is acidic and can be deprotonated. An acidic workup is necessary to ensure the product is in its neutral form for extraction into an organic solvent.[5]
-
Crystallization Attempts: After purification by chromatography, attempt to crystallize the product from a suitable solvent system. This may require screening various solvents and solvent mixtures.
-
-
Issue 3: Presence of Significant Side Products in the Final Mixture
-
Question: My crude product analysis (e.g., by NMR or LC-MS) shows the presence of significant byproducts. What are these side reactions and how can I minimize them?
-
Answer: Besides intermolecular condensation, other side reactions can occur depending on the reaction conditions.
Potential Side Reactions and Solutions:
| Side Reaction | Potential Cause | Mitigation Strategy |
| Intermolecular Condensation (Oligomerization) | High concentration of the diester precursor. | Employ high-dilution conditions. Slowly add the diester to the base solution. |
| Hydrolysis of Ester Groups | Presence of water in the reaction mixture or during workup with strong base. | Ensure strictly anhydrous conditions. Use a non-aqueous workup if possible, or carefully neutralize the reaction mixture at low temperatures. |
| Decarboxylation | High reaction temperatures, especially if water is present. | Maintain the lowest effective reaction temperature. |
| Transesterification | Using a base with an alkoxide that does not match the ester groups of the starting material (e.g., using sodium ethoxide with a methyl ester).[1] | Ensure the alkoxide of the base matches the alkyl group of the esters in the precursor. |
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism for the synthesis of this compound?
-
A1: The synthesis proceeds via a Dieckmann condensation. The first step is the deprotonation of an α-carbon of the N-benzyl-N-(2-methoxycarbonylethyl)glycine methyl ester precursor by a strong base to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group, forming a cyclic tetrahedral intermediate. The subsequent elimination of a methoxide ion yields the β-keto ester product. A final deprotonation of the acidic proton between the two carbonyl groups by the base drives the reaction to completion. An acidic workup is then required to protonate the enolate and yield the final product.[2][3][5][6]
-
-
Q2: What is a suitable precursor for this synthesis?
-
A2: The logical precursor for the intramolecular Dieckmann condensation is N-benzyl-N-(2-methoxycarbonylethyl)glycine methyl ester. This diester can be synthesized by the N-alkylation of N-benzylglycine methyl ester with methyl acrylate.
-
-
Q3: What are the recommended bases and solvents for this reaction?
-
A3: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or toluene is a common choice. Alternatively, sodium methoxide (NaOMe) in methanol or an inert solvent can be used. It is crucial that the alkoxide base matches the ester group to prevent transesterification.[1]
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A spot for the starting diester should be observed to diminish over time, while a new, typically more polar spot for the β-keto ester product should appear. Staining with potassium permanganate can be useful for visualizing the product.
-
-
Q5: What are the safety precautions for this synthesis?
-
A5: Strong bases like sodium hydride and sodium methoxide are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions involving sodium hydride will produce flammable hydrogen gas, so the setup should be properly vented. The solvents used (e.g., THF, toluene) are also flammable.
-
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-N-(2-methoxycarbonylethyl)glycine methyl ester (Precursor)
-
To a solution of N-benzylglycine methyl ester (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add methyl acrylate (1.1 eq).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) for 12-24 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure diester.
Protocol 2: Synthesis of this compound via Dieckmann Condensation
-
A flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq), washed with anhydrous hexane, is suspended in anhydrous toluene.
-
A solution of N-benzyl-N-(2-methoxycarbonylethyl)glycine methyl ester (1.0 eq) in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle evolution of hydrogen gas.
-
After the addition is complete, the reaction mixture is heated to reflux for several hours, with the progress monitored by TLC.
-
After completion, the reaction is cooled in an ice bath and quenched by the careful, dropwise addition of a protic solvent like methanol, followed by an acidic workup with a dilute aqueous acid (e.g., 1M HCl) until the pH is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the Dieckmann condensation.
Caption: Troubleshooting workflow for the synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]
- 5. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance for the synthesis of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, a key intermediate in pharmaceutical research and development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method for the synthesis of this compound is the intramolecular Dieckmann condensation of a diester precursor, specifically dimethyl 2-(benzyl(2-methoxy-2-oxoethyl)amino)pentanedioate. This reaction utilizes a strong base to facilitate the cyclization of the diester, forming the desired β-keto ester, the pyrrolidinone ring.
Q2: What is the general reaction scheme?
A2: The reaction proceeds as follows:
-
Starting Material: A diester, such as dimethyl 2-(benzyl(2-methoxy-2-oxoethyl)amino)pentanedioate.
-
Reaction: Intramolecular Dieckmann Condensation.
-
Product: this compound.
Q3: What are the critical parameters affecting the yield of the reaction?
A3: The yield of the Dieckmann condensation is highly sensitive to several factors, including the choice of base, solvent, reaction temperature, and the purity of the starting materials. Anhydrous conditions are crucial to prevent hydrolysis of the esters and the base.
Q4: What are the common side reactions to be aware of?
A4: The primary side reaction is intermolecular condensation between two molecules of the starting diester, leading to the formation of polymeric byproducts instead of the desired cyclic product. Other potential side reactions include hydrolysis of the ester groups if water is present, and Claisen-type self-condensation if the starting material is not appropriately chosen.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient base. 2. Presence of moisture in the reaction. 3. Reaction temperature is too low. 4. Impure starting materials. 5. Intermolecular polymerization is favored. | 1. Use a fresh, anhydrous strong base (e.g., sodium methoxide, potassium tert-butoxide). Ensure at least one full equivalent is used. 2. Thoroughly dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature. While the reaction is often run at room temperature or slightly elevated temperatures, some systems may require heating to proceed. 4. Purify the starting diester before use. 5. Use high-dilution conditions to favor the intramolecular reaction. This can be achieved by slowly adding the diester to a solution of the base. |
| Formation of a viscous oil or polymer instead of the desired product | Intermolecular condensation is the predominant reaction pathway. | Employ high-dilution techniques. Add the diester substrate dropwise to the stirred base solution over an extended period. This maintains a low concentration of the unreacted diester, favoring intramolecular cyclization. |
| Product is difficult to purify | 1. Presence of unreacted starting material. 2. Formation of multiple byproducts. 3. The product exists as a mixture of keto-enol tautomers. | 1. Ensure the reaction has gone to completion by TLC monitoring. If necessary, increase the reaction time or temperature. 2. Optimize reaction conditions to minimize side reactions. Column chromatography on silica gel is typically effective for purification. 3. This is a characteristic of β-keto esters. Purification by chromatography may show tailing or multiple spots. Characterization by NMR will confirm the presence of both tautomers. |
| Inconsistent results between batches | Variations in the quality of reagents or reaction setup. | Standardize the procedure. Use reagents from the same supplier and lot if possible. Ensure consistent drying of solvents and glassware for each run. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via Dieckmann condensation is provided below.
Materials:
-
Dimethyl 2-(benzyl(2-methoxy-2-oxoethyl)amino)pentanedioate
-
Sodium methoxide (NaOMe) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Anhydrous Methanol (for quenching)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen), add anhydrous toluene or THF to a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Base Addition: Add sodium methoxide (1.1 equivalents) to the solvent and stir the suspension.
-
Substrate Addition: Dissolve dimethyl 2-(benzyl(2-methoxy-2-oxoethyl)amino)pentanedioate in the anhydrous solvent and add it to the dropping funnel. Add the diester solution dropwise to the stirred suspension of the base over a period of 1-2 hours.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench by adding anhydrous methanol to destroy any excess base.
-
Workup: Add saturated aqueous ammonium chloride solution to the reaction mixture. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data on Yield Improvement
The yield of the Dieckmann condensation can be significantly influenced by the choice of base and solvent. The following table summarizes typical yields obtained under different reaction conditions.
| Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Sodium Methoxide | Toluene | 25 | 60-70 |
| Sodium Methoxide | THF | 25 | 55-65 |
| Potassium tert-butoxide | Toluene | 25 | 75-85 |
| Potassium tert-butoxide | THF | 25 | 70-80 |
| Sodium Hydride | THF | 25 | 65-75 |
Note: These yields are approximate and can vary depending on the scale of the reaction, the purity of the reagents, and the efficiency of the workup and purification procedures. The use of potassium tert-butoxide generally leads to higher yields due to its greater basicity and steric bulk, which can favor the intramolecular reaction.
Visualizing the Process
To further aid in understanding the synthesis and troubleshooting, the following diagrams illustrate the key pathways and logical relationships.
Caption: Synthesis pathway of the target molecule.
Technical Support Center: Purification of Crude Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from the starting materials, side reactions during the synthesis (often a Dieckmann condensation), or degradation of the product. These may include:
-
Unreacted starting materials: Such as the corresponding diester precursor.
-
Byproducts of the Dieckmann condensation: This can include products from intermolecular condensation.[1][2][3]
-
Hydrolysis product: The corresponding carboxylic acid, formed by the hydrolysis of the methyl ester.
-
Debenzylation product: The N-debenzylated pyrrolidine derivative.[4][5][6]
-
Solvent residues: Residual solvents from the reaction and workup.
Q2: What is the typical appearance and purity of crude this compound?
A2: The crude product is often a pale yellow to colorless transparent liquid or oil.[7] Commercially available batches can have a purity of around 95% or higher.[]
Q3: Which purification techniques are most effective for this compound?
A3: The most common and effective purification techniques for this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the separation of the desired compound from its impurities during column chromatography and to assess the purity of fractions. For recrystallization, TLC can be used to compare the purity of the recrystallized solid with the crude material. High-performance liquid chromatography (HPLC) can provide more quantitative information on purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is unsuitable. | Select a more appropriate solvent or solvent system. A good recrystallization solvent should dissolve the compound when hot but not when cold.[9] |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. Impurities are present. | Add a small amount of additional hot solvent to reduce saturation. Ensure the solution cools slowly. If impurities are suspected, consider a preliminary purification step like a charcoal treatment or column chromatography. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added). The solution is supersaturated and requires nucleation. | Reduce the volume of the solvent by evaporation. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low recovery of the purified compound. | Too much solvent was used. The crystals were washed with a solvent that was not cold. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Always wash the crystals with ice-cold solvent. Optimize the solvent system to minimize solubility at low temperatures. |
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the compound from impurities. | The eluent system is not optimal. The column was not packed properly, leading to channeling. The column was overloaded with the crude sample. | Systematically vary the polarity of the eluent to achieve better separation on TLC before running the column. Ensure the column is packed uniformly without any cracks or air bubbles. Load an appropriate amount of sample for the column size. |
| The compound elutes too quickly (with the solvent front). | The eluent is too polar. | Use a less polar eluent system. Start with a non-polar solvent and gradually increase the polarity. |
| The compound does not move from the top of the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the stationary phase (e.g., silica gel). The sample was not loaded in a concentrated band. | Add a small amount of a polar modifier (like triethylamine for basic compounds) to the eluent. Dissolve the sample in a minimal amount of solvent for loading. |
| Cracks appear in the silica gel bed. | The column has run dry. | Never let the solvent level drop below the top of the stationary phase. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined experimentally.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.
-
Common solvents to test include ethanol, isopropanol, ethyl acetate, and mixtures such as hexane/ethyl acetate or hexane/acetone.[9]
-
A suitable solvent will dissolve the crude product when hot but will result in poor solubility at room temperature, allowing for crystal formation upon cooling.
2. Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the compound.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
1. Eluent System Selection:
-
Use thin-layer chromatography (TLC) to determine an appropriate eluent system.
-
A good eluent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.
-
A common starting point is a mixture of hexane and ethyl acetate. The polarity can be adjusted by varying the ratio of these solvents.
2. Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a chromatography column and allow it to pack, ensuring a uniform bed without air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to begin the elution process.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
5. Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Hypothetical Purification of this compound
| Purification Method | Starting Purity (%) | Final Purity (%) | Recovery Yield (%) | Key Impurities Removed |
| Recrystallization (Ethanol/Water) | 85 | 98.5 | 75 | Starting diester, polar byproducts |
| Column Chromatography (Hexane:Ethyl Acetate 7:3) | 85 | 99.2 | 80 | Non-polar impurities, closely related byproducts |
Note: The data in this table is illustrative and will vary depending on the specific impurities and experimental conditions.
Visualizations
Purification Workflow
Caption: General workflow for the purification of crude this compound.
Recrystallization Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues during recrystallization.
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Preventing racemization during the synthesis of chiral pyrrolidines
Welcome to the Technical Support Center for Chiral Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to preserving stereochemical integrity during the synthesis of chiral pyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral pyrrolidines?
A1: Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a significant challenge in stereoselective synthesis. The primary causes during chiral pyrrolidine synthesis include:
-
Deprotonation-Reprotonation at the Chiral Center: The hydrogen atom at a stereocenter, particularly one alpha to a carbonyl group or nitrogen, can be abstracted by a base. The resulting planar enolate or carbanion intermediate can then be reprotonated from either face, leading to a loss of stereochemical information.
-
Harsh Reaction Conditions: High temperatures can provide the necessary activation energy to overcome the barrier to racemization.[1] Similarly, strongly acidic or basic conditions can promote enolization or other equilibrium processes that scramble stereocenters.[2]
-
Inappropriate Reagents: The choice of base, solvent, and coupling agents can significantly influence the likelihood of racemization.[1][3] For instance, sterically hindered, non-nucleophilic bases are often preferred to minimize side reactions, including racemization.
-
Work-up and Purification Procedures: Exposure to acidic or basic conditions during aqueous work-up can lead to epimerization. Furthermore, purification by chromatography on silica gel, which is inherently acidic, can sometimes cause racemization of sensitive compounds.[2]
Q2: How can I prevent racemization when N-alkylating a chiral pyrrolidine derivative?
A2: N-alkylation is a common step where racemization can occur, especially if the chiral center is adjacent to the nitrogen. To mitigate this:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. Bases like 1,2,2,6,6-pentamethylpiperidine have been shown to be effective in preventing racemization during the alkylation of chiral amino acid derivatives.[4]
-
Reaction Conditions: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This minimizes the energy available for epimerization.
-
Protecting Groups: Ensure that other functional groups in the molecule are appropriately protected. For pyrrolidines derived from amino acids like proline, the use of an N-Boc (tert-butyloxycarbonyl) protecting group is common.[5]
-
Alternative Methods: Consider "borrowing hydrogen" methodologies, which use alcohols as alkylating agents with a ruthenium catalyst. These methods are often atom-economical and can proceed with excellent retention of stereochemistry.[1]
Q3: Is racemization a concern during Ring-Closing Metathesis (RCM) to form a pyrroline ring?
A3: Ring-Closing Metathesis (RCM) is a powerful method for forming cyclic alkenes, including pyrroline precursors to pyrrolidines.[6][7][8] Generally, the reaction conditions for RCM using common ruthenium-based catalysts (like Grubbs' catalysts) are considered mild and are not typically associated with the racemization of existing stereocenters in the substrate.
However, potential issues to be aware of include:
-
Olefin Isomerization: A common side reaction in metathesis is the isomerization of the double bonds in the starting material or product.[9] This is usually caused by the formation of ruthenium-hydride species. While this doesn't directly cause racemization of a stereocenter, it can lead to undesired products. Additives like 1,4-benzoquinone can sometimes suppress this isomerization.
-
Catalyst-Substrate Interactions: In complex substrates, unintended interactions between the catalyst and functional groups could potentially lead to side reactions, although epimerization is not a commonly reported issue.
Overall, if you are observing a loss of stereochemical purity in a synthesis involving RCM, it is more likely to be occurring in the steps leading up to the RCM or during the subsequent transformation of the pyrroline product (e.g., reduction of the double bond).
Q4: My diastereoselectivity is low when forming the pyrrolidine ring from an acyclic precursor. What should I investigate?
A4: Low diastereoselectivity in cyclization reactions indicates a small energy difference between the transition states leading to the different diastereomers. To improve this, consider the following:
-
Temperature: Lowering the reaction temperature is often the most effective way to enhance diastereoselectivity, as it amplifies the small energy differences between the competing reaction pathways.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state. A systematic screening of solvents is recommended.[3]
-
Lewis Acid/Catalyst: In catalyzed cyclizations, the choice of Lewis acid or catalyst is crucial. For example, in the multicomponent synthesis of pyrrolidines, changing the Lewis acid can impact diastereoselectivity.
-
Steric Hindrance: The steric bulk of protecting groups or substituents on your acyclic precursor can be adjusted to favor a specific transition state, thereby improving facial selectivity.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr) in the Final Product
This is a common issue that can arise from several factors throughout the synthetic sequence. Use the following decision tree to diagnose the potential cause.
Caption: Troubleshooting workflow for low stereoselectivity.[3]
Data Presentation: Impact of Reaction Conditions on Diastereoselectivity
The following tables summarize quantitative data from the literature, illustrating how changes in reaction conditions can affect the stereochemical outcome of pyrrolidine synthesis.
Table 1: Optimization of a [3+2] Cycloaddition for Pyrrolidine Synthesis [10]
This reaction involves the cycloaddition of an N-tert-butanesulfinyl imine with an α-imino ester, catalyzed by a silver salt.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | AgOAc (20) | Toluene | rt | 24 | 90 | 90:10 |
| 2 | Ag₂CO₃ (20) | Toluene | rt | 24 | 95 | 95:5 |
| 3 | Cu(OTf)₂ (20) | Toluene | rt | 24 | 85 | 85:15 |
| 4 | Ag₂CO₃ (10) | Toluene | rt | 12 | 98 | >95:5 |
| 5 | Ag₂CO₃ (10) | CH₂Cl₂ | rt | 12 | 92 | 90:10 |
| 6 | Ag₂CO₃ (10) | THF | rt | 12 | 88 | 88:12 |
Data adapted from Org. Lett. 2023, 25, 41, 7474–7479.[10] As shown, changing the silver salt from silver acetate (AgOAc) to silver carbonate (Ag₂CO₃) improved the diastereomeric ratio (Entry 1 vs. 2). Further optimization of catalyst loading and solvent confirmed that Ag₂CO₃ in toluene provides the best results (Entry 4).
Table 2: Catalyst-Tuned Regio- and Enantioselective Hydroalkylation of 3-Pyrrolines [11][12]
This example demonstrates how the choice of metal catalyst can completely switch the regioselectivity of an alkylation reaction, while maintaining high enantioselectivity.
| Entry | Catalyst System | Product | Yield (%) | ee (%) |
| 1 | CoBr₂ / (S)-Ph-BOX | C3-Alkylated Pyrrolidine | 85 | 95 |
| 2 | NiBr₂·diglyme / (S)-Ph-BOX | C2-Alkylated Pyrrolidine | 78 | 92 |
Data adapted from J. Am. Chem. Soc. 2023, 145, 28, 15456–15464.[11][12] This highlights the power of catalyst control in directing the outcome of a reaction to access different chiral pyrrolidine isomers from the same starting material.
Experimental Protocols
Protocol 1: Diastereoselective Multicomponent Synthesis of a Substituted Pyrrolidine
This protocol describes a one-pot reaction to construct a highly substituted pyrrolidine ring with control over multiple stereocenters.
Caption: Experimental workflow for a multicomponent pyrrolidine synthesis.
Detailed Steps:
-
To a solution of optically active 2-phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, add titanium tetrachloride (TiCl₄, 1.2 equiv, as a 1M solution in CH₂Cl₂) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add the desired nucleophile (e.g., allyltrimethylsilane, 3.0 equiv) to the reaction mixture.
-
Allow the mixture to warm to room temperature (approx. 23 °C) and stir for an additional hour.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Perform a standard aqueous workup, extracting the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the highly substituted pyrrolidine derivative. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification.
Protocol 2: Racemization-Free Biocatalytic Amidation of L-Proline [13]
This protocol provides an environmentally friendly method for producing L-prolinamide, a key intermediate, without racemization, using an immobilized enzyme.
Detailed Steps:
-
Reaction Setup: In a suitable reaction vessel, combine L-proline (e.g., 145 mM), an immobilized lipase variant (e.g., CalB), and an appropriate organic solvent (e.g., 2-methyl-2-butanol).
-
Ammonia Addition: Introduce ammonia gas into the reaction mixture.
-
Reaction Conditions: Heat the mixture to the optimal temperature for the enzyme (e.g., 70 °C) and stir.
-
Monitoring: Monitor the conversion of L-proline to L-prolinamide by a suitable analytical method (e.g., HPLC).
-
Workup: Once the reaction has reached the desired conversion, filter off the immobilized enzyme (which can be recycled).
-
Isolation: The product, L-prolinamide, can be isolated by removal of the solvent under reduced pressure. The enantiomeric excess of the product can be confirmed by chiral HPLC, which is typically >99% with this method.[13]
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring-closing metathesis of chiral allylamines. Enantioselective synthesis of (2S,3R,4S)-3,4-dihydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ursa.cat [ursa.cat]
- 8. Ring Closing Metathesis [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling [organic-chemistry.org]
- 12. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing reaction conditions for the N-debenzylation of pyrrolidines
Welcome to the technical support center for the N-debenzylation of pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this common yet sometimes challenging transformation.
Troubleshooting Guides
This section addresses specific issues that may arise during the N-debenzylation of pyrrolidines, offering potential causes and solutions.
Issue 1: Incomplete or Slow Reaction
Question: My N-debenzylation reaction is not going to completion, or is proceeding very slowly. What are the possible causes and how can I improve the reaction rate?
Answer:
Incomplete or slow N-debenzylation reactions are a common issue. Several factors related to the catalyst, reagents, and reaction conditions can contribute to this problem. Below is a breakdown of potential causes and troubleshooting steps for different debenzylation methods.
For Catalytic Hydrogenation (e.g., Pd/C with H₂ or Transfer Hydrogenation):
-
Catalyst Activity: The palladium catalyst may be of poor quality or have lost its activity. Ensure you are using a fresh, high-quality catalyst. In some cases, using a different type of palladium catalyst, such as palladium hydroxide on carbon (Pearlman's catalyst), can be more effective, especially for stubborn debenzylations.[1][2]
-
Catalyst Loading: Insufficient catalyst loading can lead to slow reactions. While typically 5-10 mol% is used, for challenging substrates, increasing the catalyst loading may be necessary.[2]
-
Hydrogen Source:
-
H₂ Gas: Ensure a good quality hydrogen source and adequate pressure. For reactions run with a hydrogen balloon, vigorous stirring is crucial to ensure good gas-liquid mixing.[2] If balloon pressure is insufficient, a pressurized hydrogenation apparatus may be required.
-
Transfer Hydrogenation: The choice and amount of hydrogen donor are critical. Ammonium formate is a common and effective donor. Other donors like formic acid, cyclohexene, or triethylsilane can also be used, but their effectiveness can be substrate-dependent.[3] Ensure the hydrogen donor is used in sufficient excess.
-
-
Solvent: The choice of solvent can significantly impact the reaction. Alcohols like methanol or ethanol are commonly used. If the substrate is not soluble, a co-solvent or an alternative solvent system may be needed.
-
Acid Additives: The addition of a small amount of acid, such as acetic acid or hydrochloric acid, can significantly accelerate the reaction, particularly in alcohol solvents.[1][2][4] This is because protonation of the nitrogen atom can facilitate the hydrogenolysis of the C-N bond.[4]
-
Catalyst Poisoning: The presence of sulfur-containing compounds or other impurities in the starting material or solvent can poison the palladium catalyst. Purifying the starting material can resolve this issue.
For Dissolving Metal Reduction (e.g., Sodium in Liquid Ammonia):
-
Moisture: This reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.[5]
-
Sodium Quality: Use freshly cut, clean sodium metal.
-
Reaction Temperature: The reaction is typically run at the boiling point of liquid ammonia (-33 °C). Ensure the cold bath is maintained at the correct temperature.[6]
-
Excess Sodium: While a blue color indicating excess sodium is often used as an endpoint, prolonged exposure to excess sodium can lead to side reactions and by-product formation.[7][8]
For Oxidative Cleavage (e.g., Ceric Ammonium Nitrate - CAN):
-
Stoichiometry: Ensure the correct stoichiometry of CAN is used. Excess CAN can lead to over-oxidation and the formation of impurities.[1]
-
Solvent: The reaction is often performed in aqueous acetonitrile or methanol. The solvent choice can influence the reaction rate and selectivity.[9][10]
Issue 2: Formation of By-products and Low Yield
Question: My N-debenzylation is producing significant by-products, leading to a low yield of the desired pyrrolidine. How can I improve the selectivity and yield?
Answer:
By-product formation is a frequent challenge that can be addressed by carefully selecting the debenzylation method and optimizing the reaction conditions.
For Catalytic Hydrogenation:
-
Over-reduction: In substrates containing other reducible functional groups (e.g., alkenes, alkynes, aromatic rings), over-reduction can be a problem.
-
Solution: Use a more selective catalyst or milder reaction conditions. For instance, catalytic transfer hydrogenation is often milder than using high-pressure hydrogen gas.[3] Careful monitoring of the reaction by TLC or LC-MS is crucial to stop the reaction once the starting material is consumed.
-
-
Dehalogenation: If the molecule contains aromatic halogens, dehalogenation can compete with debenzylation.
-
Ring Opening: In some cases, particularly with strained pyrrolidine rings, ring opening can occur.
-
Solution: Milder conditions, such as lower temperature and pressure, are recommended.
-
For Dissolving Metal Reduction:
-
Side Reactions: As mentioned, excess sodium can lead to undesired transformations, including cleavage of other protecting groups or reduction of other functional groups.[7][8]
-
Solution: Carefully control the amount of sodium added and monitor the reaction closely to avoid a persistent deep blue color.
-
For Oxidative Cleavage:
-
Over-oxidation: The powerful oxidizing nature of reagents like CAN can lead to the formation of numerous by-products, especially with electron-rich substrates, making purification difficult.[1]
Frequently Asked Questions (FAQs)
Q1: Which N-debenzylation method is the most suitable for my pyrrolidine derivative?
A1: The choice of method depends heavily on the functional groups present in your molecule.
-
Catalytic Hydrogenation (Pd/C, H₂): This is a very common and often high-yielding method. However, it is not suitable for molecules containing other reducible groups like alkenes, alkynes, or nitro groups, unless selective conditions can be found. It is also incompatible with sulfur-containing compounds which poison the catalyst.[14]
-
Catalytic Transfer Hydrogenation (Pd/C, Hydrogen Donor): This is a safer and often milder alternative to using hydrogen gas. It can sometimes offer better selectivity.[3]
-
Dissolving Metal Reduction (Na/NH₃): This method is useful when catalytic hydrogenation is not an option due to the presence of catalyst poisons. However, it is a strongly reducing method and may not be compatible with many functional groups.[5][15]
-
Oxidative Cleavage (CAN): This method is useful for substrates that are sensitive to reduction. It can be chemoselective for N-benzyl groups in the presence of O-benzyl ethers and esters.[9][10] However, it can be harsh and lead to by-products with electron-rich systems.[1]
-
Photoredox Catalysis: This is a newer and milder method that can be an alternative for oxidative debenzylation, often proceeding under mild conditions with visible light.[12][13][16]
Q2: How can I monitor the progress of my N-debenzylation reaction?
A2: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product. LC-MS provides more detailed information about the reaction mixture, including the masses of the components, which can help identify the product and any by-products.
Q3: My pyrrolidine product is an amine. Are there any special considerations for work-up and purification?
A3: Yes, the basic nature of the product amine requires consideration.
-
Work-up: After filtration of the catalyst (for hydrogenation methods), an acidic wash (e.g., with dilute HCl) can be used to extract the amine product into the aqueous layer, separating it from non-basic impurities. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which can then be extracted with an organic solvent.
-
Purification: Column chromatography on silica gel can be used for purification. However, amines can sometimes streak on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), can be added to the eluent.
Data Presentation: Comparison of N-Debenzylation Methods
The following tables summarize quantitative data for different N-debenzylation methods.
Table 1: Catalytic Hydrogenation and Transfer Hydrogenation
| Method | Catalyst | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrogenation | 10% Pd/C | H₂ (balloon) | Methanol | Room Temp | Overnight | - | [17] |
| Hydrogenation | 20% Pd(OH)₂/C | H₂ (1 atm) | Ethanol | 60 | 24-48 | Low | [1] |
| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 0.17 | 76-95 | |
| Transfer Hydrogenation | 10% Pd/C | Triethylsilane | Methanol | Room Temp | 1-3 | - | |
| Acid-Facilitated | 20% Pd(OH)₂/C | H₂ (1 atm), Acetic Acid | Ethanol | 60 | 24 | 26 | [1] |
| Mixed Catalyst | 10% Pd/C, 10% Nb₂O₅/C | H₂ | Methanol | Room Temp | 0.75 | >99 | [18] |
Table 2: Other N-Debenzylation Methods
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dissolving Metal | Sodium | Liquid Ammonia | -33 | - | - | [5][7] |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | Aqueous Acetonitrile | - | - | 15 (difficult separation) | [1][9] |
| Base-Promoted | KOtBu, O₂ | DMSO | Room Temp | 0.17 | High | [19] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate [20]
-
To a stirred suspension of the N-benzylpyrrolidine (3 mmol) and 10% Pd/C (equal weight to the substrate) in dry methanol (20 ml), add anhydrous ammonium formate (15 mmol) in one portion under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.
-
Wash the Celite® pad with chloroform (20 ml).
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude pyrrolidine.
-
Purify the product by column chromatography if necessary.
Protocol 2: Acid-Facilitated Catalytic Hydrogenation [1]
-
To a solution of the N-benzylpyrrolidine (1 mmol) in ethanol (60 mL), add acetic acid (1.5 mmol) at room temperature.
-
Add 20% Pd(OH)₂/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or pressurized vessel) at the desired temperature (e.g., 60 °C).
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify by chromatography if necessary.
Protocol 3: Oxidative N-Debenzylation using Ceric Ammonium Nitrate (CAN) [9][10]
-
Dissolve the N-benzylpyrrolidine in a mixture of acetonitrile and water (e.g., 1:1).
-
Cool the solution in an ice bath.
-
Add a solution of ceric ammonium nitrate (typically 2-3 equivalents) in water dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for N-debenzylation of pyrrolidines.
Caption: Troubleshooting logic for N-debenzylation of pyrrolidines.
References
- 1. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Department of Chemistry, ICSTM: Advanced Organic Chemistry [ch.ic.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of by-products during sodium–liquid ammonia reduction in peptide chemistry - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. nacatsoc.org [nacatsoc.org]
- 12. researchgate.net [researchgate.net]
- 13. Reactions of benzyltriphenylphosphonium salts under photoredox catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. lzchemical.com [lzchemical.com]
- 15. byjus.com [byjus.com]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Troubleshooting low conversion rates in pyrrolidine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for low conversion rates in pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: My [3+2] cycloaddition reaction is resulting in a low yield. What are the common causes and solutions?
Low yields in [3+2] cycloaddition reactions for pyrrolidine synthesis can stem from several factors. Common issues include problems with the catalyst, suboptimal reaction conditions, and poor substrate reactivity. Catalyst deactivation by impurities or side reactions can significantly lower your yield. To address this, ensure all reagents and solvents are pure and dry, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Incorrect reaction conditions, such as temperature, reaction time, or reactant concentrations, may not be optimal. A systematic optimization of these conditions is crucial. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1] Furthermore, the electronic or steric properties of your substrates might hinder the reaction; in such cases, modifying the substrates by changing protecting groups or other functional groups could enhance reactivity.[1]
Q2: I am observing poor stereoselectivity in my pyrrolidine synthesis. How can I improve it?
Poor stereoselectivity, manifesting as a mixture of diastereomers or enantiomers, is a frequent challenge. The choice of solvent can significantly impact the transition state geometry. It is advisable to screen a range of solvents with varying polarities and steric bulk.[1] For instance, in some 1,3-dipolar cycloadditions, increasing the steric hindrance of the solvent (e.g., moving from methanol to isopropanol or tert-butanol) has been shown to improve diastereoselectivity.[1] Temperature is another critical factor, as diastereoselectivity can be highly temperature-dependent. Running the reaction at a lower temperature often favors the thermodynamically more stable transition state, thereby increasing selectivity.[1] If you are using a chiral catalyst, ensure it is of high purity and has not degraded. The catalyst loading may also require optimization.[2]
Q3: How does catalyst loading affect the conversion rate?
Catalyst loading is a critical parameter that influences the reaction rate, overall yield, and cost-effectiveness of the synthesis.
-
Higher Catalyst Loading: Generally leads to faster reaction rates. However, it also increases the cost and can complicate product purification. In some cases, it may even lead to undesired side reactions.
-
Lower Catalyst Loading: Is economically and environmentally preferable. The goal of optimization is to identify the lowest catalyst loading that maintains a satisfactory reaction rate, high yield, and desired selectivity. Extremely low loadings might result in incomplete conversion or necessitate significantly longer reaction times.[2]
If you are experiencing low or no product yield, incrementally increasing the catalyst loading (e.g., from 0.1 mol% to 0.5 mol% or 1 mol%) is a recommended troubleshooting step.[2]
Q4: My purification process is leading to significant product loss. What are some effective purification strategies for pyrrolidine derivatives?
Pyrrolidines can be challenging to purify due to their basic nature and potential for high water solubility, especially when protonated.[3] If you are facing issues with co-eluting impurities during column chromatography, consider changing the stationary phase or the eluent system. For highly polar or water-soluble pyrrolidines, an acid-base extraction can be a highly effective purification step. This involves dissolving the crude mixture in an organic solvent and washing with a mild acid to move the pyrrolidine into the aqueous layer as a salt. Subsequently, the aqueous layer is basified, and the free amine is extracted back into an organic solvent.[3] For pyrrolidones, purification can sometimes be achieved through distillation, potentially after treatment with a strong base to remove certain impurities.[4]
Troubleshooting Guides
Low Conversion Rate Troubleshooting Workflow
If you are experiencing low conversion rates, the following workflow can help diagnose and resolve the underlying issue.
Data on Reaction Condition Optimization
Systematic optimization of reaction parameters is crucial for improving conversion rates. The following tables summarize the effects of different solvents and catalyst loadings on pyrrolidine synthesis from published studies.
Table 1: Effect of Solvents on Pyrrolidinone Synthesis
This table illustrates the impact of different solvents on the yield of a substituted 3-pyrrolin-2-one derivative synthesized via a multicomponent reaction under ultrasound irradiation.[5][6]
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | H₂O | 80 | 70 |
| 2 | C₂H₅OH | 15 | 89 |
| 3 | C₂H₅OH-H₂O | 60 | 78 |
| 4 | CH₃OH | 35 | 72 |
| 5 | CH₂Cl₂ | 40 | 62 |
| 6 | CH₃CN | 35 | 68 |
Reaction conditions: Aniline (1 mmol), diethyl acetylenedicarboxylate (1 mmol), 4-chlorobenzaldehyde (1 mmol), and citric acid (2.0 mmol) in the specified solvent under ultrasound irradiation (100 W).
Table 2: Optimization of Catalyst Loading in Spiropyrrolidine Synthesis
This table shows the effect of varying catalyst loading on the yield of a spirooxindole pyrrolidine derivative.[3]
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 0 (catalyst-free) | 24 | <40 |
| 2 | 4 | 10 | 70 |
| 3 | 10 | 5 | 85 |
| 4 | 14 | 3 | 91 |
| 5 | 18 | 3 | 91 |
Reaction conditions: Isatin (1.0 mmol), thiazolidine-4-carboxylic acid (1.0 mmol), and 5-arylidene thiazolidine-2,4-dione (1.0 mmol) in ethanol at 100 °C.
Key Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for the synthesis of enantioenriched pyrrolidines.[7]
Materials:
-
Copper(I) precatalyst (e.g., Cu(CH₃CN)₄PF₆, 5 mol%)
-
Chiral ligand (e.g., a chiral phosphine ligand, 5.5 mol%)
-
Azomethine ylide precursor (imine of a glycine ester, 1.2 equiv)
-
Electron-deficient alkene (e.g., fluorinated styrene derivative, 1.0 equiv)
-
Base (e.g., DBU)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the copper(I) precatalyst and the chiral ligand to a dry reaction vessel.
-
Add anhydrous toluene and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Add the azomethine ylide precursor.
-
Add the electron-deficient alkene to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the base dropwise to initiate the reaction.
-
Stir the reaction mixture until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of α-CN Pyrrolidine via Tandem Amination/Cyanation/Alkylation
This protocol describes a copper-catalyzed three-component tandem reaction.[8]
Materials:
-
Amino alkyne (e.g., 1a, 0.25 mmol)
-
Trimethylsilyl cyanide (1.0 mmol)
-
Dioxane (1 mL)
-
Water (1.0 equiv)
-
Copper(I) bromide (CuBr, 5 mol%)
Procedure:
-
Charge a microwave tube reactor with the amino alkyne, trimethylsilyl cyanide, dioxane, and water.
-
Add CuBr to the mixture under stirring.
-
After all starting materials have dissolved, flush the microwave tube reactor with argon.
-
Heat the reaction mixture to 100°C under microwave irradiation for 30 minutes.
-
After cooling, proceed with work-up and purification.
Signaling Pathways and Logical Relationships
[3+2] Cycloaddition Reaction Pathway
The following diagram illustrates the general mechanism of a [3+2] cycloaddition reaction for pyrrolidine synthesis, involving the in-situ generation of an azomethine ylide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 4. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
Identification of byproducts in the synthesis of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate and its derivatives. The primary synthetic route involves an intramolecular Dieckmann condensation of the corresponding N,N-disubstituted amino diester.
Troubleshooting Guide
This guide addresses common problems observed during the synthesis, focusing on the identification and mitigation of byproducts.
Problem 1: Low Yield of the Desired β-Keto Ester
A diminished yield of the target product, this compound, is a frequent challenge. This is often accompanied by the formation of several byproducts.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Cyclization: The Dieckmann condensation is a reversible reaction.[1][2] | Ensure a stoichiometric amount of a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) is used to drive the equilibrium towards the product by deprotonating the resulting β-keto ester.[1][2] |
| Intermolecular Condensation (Oligomerization): At high concentrations, the starting diester can react with another molecule instead of cyclizing, leading to linear oligomers. | Run the reaction under high-dilution conditions to favor the intramolecular cyclization. |
| Hydrolysis of Ester Groups: Presence of water in the reaction can lead to the hydrolysis of the ester functionalities, preventing cyclization. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. |
| Transesterification: If an alkoxide base is used, it must match the alkyl group of the esters to prevent the formation of mixed ester byproducts. For methyl esters, sodium methoxide in methanol is a suitable choice, though care must be taken to use anhydrous conditions. | Use a non-alkoxide base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to avoid transesterification. |
Problem 2: Presence of a Major Byproduct with a Similar Polarity to the Product
Researchers often observe a significant byproduct that is difficult to separate from the desired this compound by standard column chromatography.
Identification of Potential Byproducts:
Based on the reaction mechanism, several byproducts can be anticipated. Their formation is influenced by reaction conditions.
| Byproduct | Proposed Structure | Formation Mechanism | Mitigation Strategy |
| Dimeric Byproduct | A C-acylated dimer | An intermolecular Claisen-type condensation between two molecules of the starting diester. | Employ high-dilution conditions to favor the intramolecular reaction. |
| Enamine Intermediate | N-benzyl-3-methoxycarbonyl-Δ³-pyrrolidine | Tautomerization of the β-keto ester product. While an intermediate, it can sometimes be isolated or react further. | Careful control of work-up conditions (avoiding prolonged exposure to acid or base) can minimize its isolation. |
| Decarboxylated Product | 1-benzyl-4-oxopyrrolidine | Loss of the methoxycarbonyl group from the β-keto ester, often promoted by harsh acidic or basic conditions during work-up or purification. | Use mild work-up procedures. Purification by chromatography on silica gel should be performed with neutral or weakly acidic eluents. |
Quantitative Data on Byproduct Formation (Hypothetical Example):
The following table illustrates how different reaction conditions can influence the product-to-byproduct ratio. Note: This is a representative table; actual results will vary based on the specific substrate and experimental setup.
| Base (1.1 eq.) | Solvent | Temperature (°C) | Product Yield (%) | Dimer Byproduct (%) |
| NaH | Toluene | 80 | 75 | 15 |
| KOtBu | THF | 65 | 70 | 20 |
| NaOMe | Methanol | 65 | 60 | 25 |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Dieckmann condensation in this synthesis?
A strong, non-nucleophilic base is recommended to minimize side reactions. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the starting material and the product, driving the reaction to completion. Potassium tert-butoxide (KOtBu) is also a good option. If using an alkoxide, it must correspond to the ester group (e.g., sodium methoxide for methyl esters) to prevent transesterification, and strictly anhydrous conditions are crucial.
Q2: How can I effectively purify the this compound from the reaction mixture?
A multi-step purification protocol is often necessary:
-
Aqueous Work-up: After quenching the reaction (e.g., with a mild acid like acetic acid or saturated ammonium chloride solution), perform an extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid-Base Extraction: To remove non-basic impurities, the organic layer can be washed with a dilute acid (e.g., 1 M HCl). The product, being a tertiary amine, will move to the aqueous layer. The aqueous layer can then be basified (e.g., with sodium bicarbonate or sodium hydroxide) and re-extracted with an organic solvent.
-
Column Chromatography: Flash chromatography on silica gel is typically the final step. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is often effective.
Q3: I am observing a complex mixture of products in my NMR spectrum. What are the likely impurities?
Besides the starting material and the desired product, common impurities giving rise to extra signals in the NMR spectrum include:
-
Oligomers: These will show repeating units and may result in broad, unresolved peaks.
-
Decarboxylated product: The absence of the methoxycarbonyl signal (around 3.7 ppm for the methyl protons) and a simplified aliphatic region would be indicative of this byproduct.
-
Solvent residues: Signals from solvents used in the reaction and purification (e.g., toluene, THF, ethyl acetate, hexane) are common. A comprehensive list of NMR chemical shifts for common laboratory solvents can be a useful reference.
Q4: Can I use a different starting material, for example, an ethyl ester instead of a methyl ester?
Yes, the synthesis can be adapted for different ester groups. However, it is crucial to use the corresponding alkoxide base if you choose that route (e.g., sodium ethoxide for ethyl esters) to prevent transesterification. The choice of ester may also influence the reaction rate and the purification profile.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
Starting Material: Diethyl 2-(benzyl(2-methoxy-2-oxoethyl)amino)pentanedioate
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Addition of Base: Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to the toluene. Heat the suspension to 80°C.
-
Addition of Starting Material: Dissolve the starting diester (1.0 equivalent) in anhydrous toluene and add it dropwise to the heated suspension of sodium hydride over a period of 2-3 hours to maintain high-dilution conditions.
-
Reaction Monitoring: Stir the reaction mixture at 80°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours after the addition of the diester.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath and cautiously quench the excess sodium hydride by the slow addition of a few drops of methanol, followed by a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the Dieckmann condensation.
References
Stability issues of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate under various experimental conditions.
Troubleshooting Guides
Issue: Rapid degradation of the compound in an aqueous solution.
-
Question: I am observing rapid degradation of my this compound in an aqueous solution. What could be the cause?
-
Answer: this compound is a β-keto ester, a class of compounds susceptible to hydrolysis, especially under acidic or basic conditions. The degradation process typically involves two main steps:
-
Hydrolysis: The ester group is hydrolyzed to form the corresponding β-keto acid, 1-benzyl-4-oxopyrrolidine-3-carboxylic acid. This reaction can be catalyzed by either acid or base.
-
Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide (CO2) to form 1-benzylpyrrolidin-4-one. This decarboxylation step is often accelerated by heat.
Therefore, the stability of your compound is highly dependent on the pH and temperature of your solution.
-
Issue: Unexpected side products observed during a reaction.
-
Question: I am running a reaction with this compound and observing unexpected side products. How can I minimize their formation?
-
Answer: The formation of unexpected side products is likely due to the degradation of your starting material. To minimize the formation of these impurities, consider the following:
-
pH Control: If your reaction conditions are not pH-sensitive, try to maintain a neutral pH (around 7) to minimize both acid- and base-catalyzed hydrolysis.
-
Temperature Management: Avoid excessive heat, as it can accelerate both the hydrolysis and the subsequent decarboxylation of the intermediate β-keto acid. If your reaction requires elevated temperatures, consider minimizing the reaction time.
-
Anhydrous Conditions: If your reaction chemistry allows, using anhydrous solvents can prevent the hydrolysis of the ester.
-
Work-up and Purification: During aqueous work-up, use neutralized or buffered solutions and avoid prolonged exposure to acidic or basic conditions. Similarly, during purification (e.g., chromatography), ensure the solvents are neutral.
-
Issue: Loss of compound during purification by chromatography.
-
Question: I am losing a significant amount of my compound during purification on silica gel. What could be the reason?
-
Answer: Standard silica gel can be slightly acidic, which can catalyze the hydrolysis of your β-keto ester on the column. To mitigate this, you can:
-
Neutralize the Silica Gel: Prepare a slurry of the silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% v/v), then pack the column. This will neutralize the acidic sites on the silica.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica gel.
-
Minimize Time on the Column: Elute your compound as quickly as possible to reduce the contact time with the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation products are 1-benzyl-4-oxopyrrolidine-3-carboxylic acid (from hydrolysis) and 1-benzylpyrrolidin-4-one (from subsequent decarboxylation).
Q2: Under what conditions is this compound most stable?
A2: The compound is most stable under neutral, anhydrous conditions at low temperatures.
Q3: How does pH affect the stability of this compound?
A3: Both acidic and basic conditions catalyze the hydrolysis of the ester group, which is the initial step of degradation. Therefore, the rate of degradation is expected to be lowest around neutral pH and increase as the pH becomes more acidic or basic.
Q4: Is this compound sensitive to light?
A4: While the primary instability is due to hydrolysis, photostability should also be considered as part of comprehensive stability testing, as recommended by ICH guidelines. It is good practice to store the compound in a light-protected container.
Q5: How can I monitor the degradation of this compound?
A5: You can monitor the degradation using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). A stability-indicating method would be one that can separate the intact compound from its degradation products.
Data Presentation
| Condition | Expected Rate of Hydrolysis | Expected Rate of Decarboxylation (of β-keto acid intermediate) | Primary Degradation Products |
| Acidic (pH 1-3) | High | Moderate to High | 1-benzyl-4-oxopyrrolidine-3-carboxylic acid, 1-benzylpyrrolidin-4-one, Methanol |
| Neutral (pH ~7) | Low | Low | Minimal degradation |
| Basic (pH 11-13) | High | Low (as the carboxylate salt is more stable) | 1-benzyl-4-oxopyrrolidine-3-carboxylate salt, Methanol |
| Elevated Temperature | Increases at all pH values | Significantly increases | 1-benzylpyrrolidin-4-one (major) |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol is a general guideline for conducting a forced degradation study to understand the stability of this compound, based on ICH Q1A(R2) principles.
1. Objective: To identify the potential degradation products of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Buffers (pH 4, 7, 9)
-
Calibrated pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
3. Procedure:
a. Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
b. Hydrolytic Degradation:
-
Acidic Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of water. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH. Keep the solutions at room temperature.
c. Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light.
d. Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C). Also, expose a solution of the compound to the same temperature.
e. Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
4. Sampling and Analysis:
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a developed HPLC method. The method should be capable of separating the parent compound from all degradation products. Peak purity analysis of the parent peak should be performed.
5. Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify the major degradation products.
-
Establish the degradation pathway of the molecule.
-
Ensure mass balance is conserved.
Visualizations
Caption: Acid-catalyzed degradation pathway.
Caption: Base-mediated degradation pathway.
Caption: Forced degradation experimental workflow.
Chiral separation techniques for enantiomers of pyrrolidine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of pyrrolidine derivative enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for separating pyrrolidine derivative enantiomers?
A1: The most prevalent and effective techniques for the chiral separation of pyrrolidine derivatives are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), often utilizing Chiral Stationary Phases (CSPs).[1] Chiral HPLC and SFC are particularly widespread in the pharmaceutical industry for both analytical and preparative scale separations.[2][3]
Q2: How do I select the right Chiral Stationary Phase (CSP) for my pyrrolidine derivative?
A2: The selection of an appropriate CSP is a critical first step. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and have demonstrated broad success in resolving a variety of chiral compounds, including pyrrolidine derivatives.[1][4] For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are popular choices.[5][6] A systematic screening of different CSPs with varying chiral selectors is the most effective approach to identify the optimal column for a specific analyte.[1]
Q3: What are the advantages of Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations of pyrrolidine derivatives?
A3: SFC offers several key advantages over traditional HPLC for chiral separations, including:
-
Faster Analysis Times: The low viscosity and high diffusivity of supercritical CO2, the primary mobile phase component, allow for higher flow rates without compromising efficiency, leading to shorter run times.[2][6]
-
Reduced Organic Solvent Consumption: SFC is considered a "greener" technique as it primarily uses compressed CO2, significantly reducing the consumption of toxic organic solvents like hexane.[2][7]
-
Higher Efficiency: SFC often provides higher chromatographic efficiency, leading to better resolution and sharper peaks.[6]
Q4: When should I consider derivatization for the chiral separation of pyrrolidine derivatives?
A4: Derivatization can be a valuable strategy in several scenarios:
-
To improve chromatographic properties: If the native pyrrolidine derivative exhibits poor peak shape or retention.
-
To enhance detectability: If the analyte lacks a suitable chromophore for UV detection.
-
To enable separation on achiral columns: By reacting the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.[6][8] For example, Marfey's reagent can be used for the derivatization of prolinamide enantiomers.[9]
Troubleshooting Guides
Problem 1: Poor or No Enantiomeric Resolution
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type). Polysaccharide-based columns like Chiralcel OD-H or Lux Cellulose-2 are often a good starting point.[1][10] |
| Suboptimal Mobile Phase Composition | Normal Phase: Vary the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., ethanol, isopropanol).[4] The type and concentration of the alcohol modifier can significantly impact resolution.[10] SFC: Adjust the percentage of the co-solvent (e.g., methanol, ethanol). Increasing the co-solvent percentage can sometimes improve resolution.[11] |
| Incorrect Temperature | Optimize the column temperature. Temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature can improve resolution depending on the specific interaction.[12] |
| Inappropriate Flow Rate | Optimize the flow rate. Lowering the flow rate can sometimes increase resolution by allowing more time for interactions with the stationary phase.[12] |
| Analyte Structure | Consider derivatization to introduce functional groups that may enhance chiral recognition by the CSP. |
Logical Workflow for Troubleshooting Poor Resolution
Problem 2: Peak Tailing
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | For basic pyrrolidine derivatives, strong interactions with acidic silanol groups on silica-based CSPs can cause tailing.[13] - Add a basic modifier to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA), to mask the silanol groups.[10] - Use a CSP with a less acidic support or an end-capped column. |
| Column Overload | The injection of too much sample can lead to peak distortion.[13] - Reduce the sample concentration or the injection volume.[1] |
| Inappropriate Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[1] - Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Contamination or Degradation | Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[14] - Flush the column with a strong solvent.[1] - If the problem persists, the column may need to be replaced.[1] |
| Extra-column Effects | Tailing can be introduced by issues outside of the column, such as excessive tubing length or a large detector cell volume.[15] - Minimize the length and diameter of all tubing between the injector and detector. |
Logical Workflow for Troubleshooting Peak Tailing
Experimental Protocols
Protocol 1: Chiral HPLC Separation of 2-(aminomethyl)-1-ethylpyrrolidine Enantiomers (via Derivatization)
This protocol is adapted from a method for the enantiomeric purity determination of 2-(aminomethyl)-1-ethylpyrrolidine.[10]
1. Derivatization:
-
React 2-(aminomethyl)-1-ethylpyrrolidine with 4-nitrobenzoic acid to form diastereomeric amides.
2. HPLC Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm)
-
Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm
3. Expected Outcome:
-
Baseline separation of the diastereomeric derivatives, allowing for the quantification of each enantiomer.
Protocol 2: Chiral SFC Separation of Pyrrolidone Derivatives
This protocol is based on a study comparing chlorinated chiral stationary phases for the separation of pyrrolidone derivatives.[11]
1. SFC Conditions:
-
Columns to Screen: Lux Cellulose-2 and Lux i-Cellulose-5
-
Mobile Phase: Supercritical CO2 and a co-solvent (e.g., methanol)
-
Initial Screening: 10% methanol as co-solvent
-
Optimization: Vary the percentage of methanol between 7.5% and 15%
-
Flow Rate: 2 mL/min
-
Backpressure: 150 bar
-
Temperature: 40°C
-
Detection: UV at an appropriate wavelength
2. Expected Outcome:
-
Efficient separation of pyrrolidone enantiomers with short analysis times. The study found that 15% methanol often provided the best results for most compounds.[11]
Quantitative Data Summary
Table 1: Chiral HPLC Separation of Prolinamide Derivatives [9]
| Parameter | Value |
| Column | Hypersil BDS C18 (4.6 x 250mm, 5.0µm) |
| Mobile Phase | Buffer:Acetonitrile (78:22) |
| Flow Rate | 0.7 mL/min |
| Temperature | 30°C |
| Detection | 335 nm |
| Resolution (Rs) | 5.8 |
| Tailing Factor | 1.3 |
Table 2: Chiral Separation of 4-Substituted-Pyrrolidin-2-Ones [4]
| Parameter | Value |
| Column | Chiralcel OJ (Cellulose tris-benzoate) |
| Mobile Phase | n-hexane-alcohol (e.g., methanol, ethanol, 2-propanol) |
| Maximum Resolution (Rs) Achieved | ~7.50 |
Experimental Workflow for Chiral Method Development
References
- 1. benchchem.com [benchchem.com]
- 2. selvita.com [selvita.com]
- 3. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. benchchem.com [benchchem.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Scaling Up the Synthesis of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during this process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Base: The alkoxide base (e.g., sodium methoxide) may have decomposed due to moisture. | - Use freshly prepared or commercially sourced, properly stored base. - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Insufficient Base: An inadequate amount of base will lead to incomplete deprotonation of the diester starting material. | - Use at least one full equivalent of a strong base. - For scale-up, a slight excess (1.1-1.2 equivalents) may be beneficial to drive the reaction to completion. | |
| 3. Low Reaction Temperature: The activation energy for the cyclization may not be reached at lower temperatures. | - Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or HPLC. Refluxing in a suitable solvent like toluene is often effective. | |
| Formation of Side Products | 1. Intermolecular Claisen Condensation: At high concentrations, the starting diester can react with another molecule of itself instead of cyclizing. | - Employ high-dilution conditions, especially during scale-up. This involves the slow addition of the diester to a solution of the base in the reaction solvent. |
| 2. Hydrolysis of the Ester: Presence of water can lead to the saponification of the methyl ester groups, especially at elevated temperatures with a strong base. | - Use anhydrous solvents and reagents. - Minimize reaction time once the starting material is consumed. - Quench the reaction carefully with a non-aqueous acid or a buffered solution. | |
| 3. Epimerization: The stereocenter at the 3-position can potentially epimerize under basic conditions. | - Use the mildest effective base and the lowest possible reaction temperature. - Minimize the reaction time. | |
| Difficult Purification | 1. Contamination with Starting Material: Incomplete reaction will leave unreacted diester, which may have similar chromatographic behavior to the product. | - Optimize reaction conditions to ensure full conversion of the starting material. - Utilize column chromatography with a carefully selected solvent system. An HPLC method can be developed for analytical and preparative separations. |
| 2. Oily Product: The final product may be obtained as an oil, making it difficult to handle and purify. | - Attempt to crystallize the product from a suitable solvent system. Seeding with a small crystal can induce crystallization. - If crystallization is not feasible, purification by column chromatography followed by removal of the solvent under high vacuum is necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for successfully scaling up the Dieckmann condensation to synthesize this compound?
A1: The most critical parameter is maintaining effective high-dilution conditions. As the scale of the reaction increases, the risk of intermolecular side reactions also increases. To favor the desired intramolecular cyclization, the diester starting material should be added slowly to a solution of a strong base in a suitable solvent. This keeps the instantaneous concentration of the diester low, thereby minimizing the chance of two molecules reacting with each other.
Q2: Which base is most suitable for this reaction on a large scale?
A2: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOt-Bu) are commonly used strong bases for Dieckmann condensations. For the synthesis of a methyl ester, sodium methoxide in methanol or an inert solvent like toluene is often preferred to avoid transesterification. However, for scale-up, using a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS) in an aprotic solvent like THF or toluene can offer better control and potentially higher yields by minimizing side reactions.
Q3: How can I monitor the progress of the reaction effectively?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be quenched with a weak acid, extracted, and analyzed. The disappearance of the starting diester and the appearance of the product spot/peak will indicate the reaction's progress.
Q4: What are the common impurities I should look for in the final product?
A4: Common impurities may include unreacted starting diester, byproducts from intermolecular condensation, and hydrolyzed products where one or both of the ester groups have been converted to carboxylic acids. Characterization by NMR and Mass Spectrometry can help identify these impurities.
Q5: Are there any specific safety precautions I should take when running this reaction at a larger scale?
A5: Yes. The use of strong bases like sodium hydride or alkali metal alkoxides requires strict adherence to safety protocols. These reagents are highly reactive with water and can be pyrophoric. The reaction should be conducted in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Care should be taken during the quenching step, as it can be exothermic.
Experimental Protocols
Synthesis of the Precursor: N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycine methyl ester
This protocol describes the synthesis of the diester precursor required for the Dieckmann condensation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a 100g scale product) |
| N-benzylglycine methyl ester | 179.22 | 100 g (0.558 mol) |
| Methyl acrylate | 86.09 | 52.6 g (0.611 mol, 1.1 eq) |
| Methanol | 32.04 | 500 mL |
Procedure:
-
To a solution of N-benzylglycine methyl ester (100 g, 0.558 mol) in methanol (500 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl acrylate (52.6 g, 0.611 mol).
-
Heat the reaction mixture to reflux and maintain for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil, N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycine methyl ester, can be used in the next step without further purification.
Dieckmann Condensation: Synthesis of this compound
This protocol outlines the intramolecular cyclization of the diester precursor.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a theoretical yield from 100g precursor) |
| N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycine methyl ester | 265.31 | 148 g (0.558 mol) |
| Sodium Methoxide (NaOMe) | 54.02 | 33.1 g (0.614 mol, 1.1 eq) |
| Toluene (anhydrous) | 92.14 | 2 L |
| Hydrochloric acid (1 M) | 36.46 | As needed for neutralization |
| Ethyl acetate | 88.11 | For extraction |
| Brine | - | For washing |
| Anhydrous Sodium Sulfate | 142.04 | For drying |
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Add anhydrous toluene (1.5 L) and sodium methoxide (33.1 g, 0.614 mol) to the flask and stir to form a suspension.
-
Dissolve the crude N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycine methyl ester (148 g, 0.558 mol) in anhydrous toluene (500 mL) and add it to the dropping funnel.
-
Slowly add the diester solution to the sodium methoxide suspension over a period of 2-3 hours with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral (pH ~7).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (2 x 500 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pale yellow oil.
Visualizations
Validation & Comparative
A Comparative Guide to the Synthesis of Functionalized Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of natural products and synthetic drugs. Consequently, the development of efficient and stereoselective methods for the synthesis of functionalized pyrrolidines is a central theme in modern organic chemistry. This guide provides a comparative overview of four prominent synthetic strategies: the [3+2] cycloaddition of azomethine ylides, multicomponent reactions, palladium-catalyzed hydroarylation, and asymmetric synthesis from the chiral pool, specifically using pyroglutamic acid.
Data Presentation: A Side-by-Side Comparison of Synthetic Routes
The following table summarizes the key quantitative data for representative examples of each synthetic strategy, allowing for a direct comparison of their efficacy and stereoselectivity.
| Synthetic Route | Key Reaction Components | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| [3+2] Cycloaddition | N-tert-Butanesulfinyl-azadiene, Glycine iminoester | Ag₂CO₃ (10 mol%) | Toluene | 25 | 24 | Densely Substituted Pyrrolidine | 75 | >95:5 | - |
| Multicomponent Reaction | Optically active phenyldihydrofuran, N-tosyl imino ester, Allyltrimethylsilane | TiCl₄ (1.2 equiv) | CH₂Cl₂ | -78 to 23 | 2 | Highly Substituted Pyrrolidine | 72 | Single diastereomer | 87% |
| Pd-Catalyzed Hydroarylation | 1-Propyl-2,5-dihydro-1H-pyrrole, 4-Bromobenzonitrile | PdCl₂ (4 mol%), P(o-Tol)₃ (6 mol%) | N,N-dimethylpiperazine | 150 (µW) | 0.33 | 3-(4-Cyanophenyl)-1-propylpyrrolidine | 85 | - | - |
| Asymmetric Synthesis from Chiral Pool | N-Boc-L-pyroglutamic acid methyl ester | L-Selectride | THF | -78 | 1 | (2S,5R)-5-(Hydroxymethyl)pyrrolidin-2-one derivative | 95 | >99:1 | >99% |
Experimental Protocols: Detailed Methodologies
[3+2] Cycloaddition of an Azomethine Ylide
This protocol describes the silver-catalyzed diastereoselective [3+2] cycloaddition of an N-tert-butanesulfinylazadiene with an azomethine ylide generated in situ from a glycine iminoester.[1]
Materials:
-
(S,E)-N-(4-phenylbuta-1,3-dien-1-yl)-2-methylpropane-2-sulfinamide (1.0 equiv)
-
Methyl 2-((diphenylmethylene)amino)acetate (1.2 equiv)
-
Silver carbonate (Ag₂CO₃) (10 mol%)
-
Toluene (0.1 M)
-
Triethylamine (Et₃N) (5 mol%)
Procedure:
-
To a solution of (S,E)-N-(4-phenylbuta-1,3-dien-1-yl)-2-methylpropane-2-sulfinamide and methyl 2-((diphenylmethylene)amino)acetate in toluene are added silver carbonate and triethylamine.
-
The reaction mixture is stirred at 25 °C for 24 hours.
-
Upon completion, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired densely substituted pyrrolidine.
Asymmetric Multicomponent Reaction
This protocol details a TiCl₄-catalyzed asymmetric multicomponent reaction to synthesize a highly substituted pyrrolidine.[2]
Materials:
-
Optically active 2-phenyl-2,3-dihydrofuran (1.2 equiv)
-
N-tosyl imino ester (1.0 equiv)
-
Allyltrimethylsilane (3.0 equiv)
-
Titanium tetrachloride (TiCl₄) (1 M solution in CH₂Cl₂, 1.2 equiv)
-
Dichloromethane (CH₂Cl₂) (0.1 M)
Procedure:
-
To a solution of optically active 2-phenyl-2,3-dihydrofuran and N-tosyl imino ester in dichloromethane at -78 °C is added a 1 M solution of TiCl₄ in dichloromethane. The mixture is stirred for 1 hour.
-
Allyltrimethylsilane is then added, and the resulting mixture is allowed to warm to 23 °C and stirred for 1 hour.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the highly substituted pyrrolidine as a single diastereomer.
Palladium-Catalyzed Hydroarylation
This protocol describes the palladium-catalyzed hydroarylation of an N-alkyl pyrroline with an aryl bromide to furnish a 3-aryl pyrrolidine.[3][4]
Materials:
-
1-Propyl-2,5-dihydro-1H-pyrrole (1.0 equiv)
-
4-Bromobenzonitrile (1.2 equiv)
-
Palladium(II) chloride (PdCl₂) (4 mol%)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃) (6 mol%)
-
N,N-Dimethylpiperazine (solvent and base)
Procedure:
-
To a microwave vial is added PdCl₂, P(o-Tol)₃, 4-bromobenzonitrile, and N,N-dimethylpiperazine.
-
1-Propyl-2,5-dihydro-1H-pyrrole is then added, and the vial is sealed.
-
The reaction mixture is heated in a microwave reactor at 150 °C for 20 minutes.
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to give 3-(4-cyanophenyl)-1-propylpyrrolidine.
Asymmetric Synthesis from Pyroglutamic Acid
This protocol outlines the diastereoselective reduction of an N-Boc-pyroglutamic acid derivative to a 2,5-disubstituted pyrrolidine using a bulky reducing agent.
Materials:
-
N-Boc-L-pyroglutamic acid methyl ester (1.0 equiv)
-
L-Selectride (1.0 M solution in THF, 1.1 equiv)
-
Tetrahydrofuran (THF) (0.1 M)
Procedure:
-
A solution of N-Boc-L-pyroglutamic acid methyl ester in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A 1.0 M solution of L-Selectride in THF is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the (2S,5R)-5-(hydroxymethyl)pyrrolidin-2-one derivative.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic strategy.
Caption: [3+2] Cycloaddition of an azomethine ylide.
Caption: TiCl₄-catalyzed multicomponent reaction.
Caption: Palladium-catalyzed hydroarylation of a pyrroline.
Caption: Asymmetric synthesis from pyroglutamic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Pyrrolidinone Intermediates: Methyl vs. Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. The 1-benzyl-4-oxopyrrolidine-3-carboxylate scaffold is a valuable intermediate, and the choice between its methyl and ethyl ester derivatives can impact reaction efficiency and yield. This guide provides an objective comparison of the synthesis of methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate and ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, supported by available experimental data and established chemical principles.
Executive Summary
Data Presentation: A Quantitative Comparison
The following tables summarize the physical properties and available synthesis data for both compounds.
Table 1: Physical and Chemical Properties
| Property | This compound | Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate |
| CAS Number | 329956-53-8 | 1027-35-6[1] |
| Molecular Formula | C₁₃H₁₅NO₃ | C₁₄H₁₇NO₃[1] |
| Molecular Weight | 233.26 g/mol | 247.29 g/mol [1] |
| Appearance | Pale yellow to colorless transparent liquid | Not explicitly stated, likely similar to methyl ester |
Table 2: Synthesis Yield Data for Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
| Reaction Step | Product | Yield |
| 1. Michael Addition | N-Benzyl-N-(ethoxycarbonylethyl)aminoethyl acrylate | 96.4% |
| 2. Michael Addition | N-Benzyl-bis(β-carboethoxyethyl)amine | 94.3% |
| 3. Dieckmann Condensation | Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | Not explicitly stated for this specific reaction |
Note: The yields for the synthesis of the ethyl ester precursor are based on a documented three-step process. A specific yield for the final Dieckmann condensation step to form the ethyl ester was not provided in the available resources. Similarly, a directly comparable, step-by-step yield for the methyl ester synthesis is not available in the reviewed literature.
Theoretical Comparison in Synthesis
The key differentiator in the synthesis of these two molecules lies in the Dieckmann condensation step—an intramolecular cyclization of a diester to form a β-keto ester.[2][3][4][5] The reactivity in this step is influenced by several factors, most notably steric hindrance.
The methyl ester, being less sterically bulky than the ethyl ester, is generally considered more reactive in nucleophilic acyl substitution reactions.[6] This principle suggests that the intramolecular attack of the enolate on the second ester carbonyl group during the Dieckmann condensation would be more facile for the dimethyl diester precursor compared to the diethyl diester. This could translate to:
-
Faster reaction rates: The less hindered nature of the methyl ester may allow for a quicker cyclization.
-
Higher yields: Reduced steric hindrance can lead to a more efficient conversion to the desired cyclic product.
While quantitative data to definitively support this for these specific substrates is lacking, this represents a sound theoretical basis for selecting the methyl ester for potentially improved performance in the cyclization step.
Experimental Protocols
A detailed experimental protocol for the synthesis of ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is available and provides a framework for comparison.
Synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
This synthesis proceeds in three main stages:
Step 1: Synthesis of N-Benzyl-N-(ethoxycarbonylethyl)aminoethyl acrylate
-
To a reaction vessel, add benzylamine.
-
Slowly add ethyl acrylate while maintaining the temperature below 30 °C.
-
After the addition is complete, maintain the reaction temperature at 35 °C and stir for 15 hours.
-
Monitor the reaction progress by gas chromatography.
-
Upon completion, distill the reaction mixture to remove excess benzylamine and collect the product.
Step 2: Synthesis of N-Benzyl-bis(β-carboethoxyethyl)amine
-
Combine the product from Step 1 with potassium iodide, potassium carbonate, and ethyl chloroacetate.
-
Stir the mixture at room temperature for 48 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, filter the mixture and collect the filtrate.
-
Distill the filtrate under reduced pressure to remove excess ethyl chloroacetate and obtain the crude product.
Step 3: Dieckmann Condensation to form Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
A specific detailed protocol for this final cyclization step was not available in the searched resources. However, a general procedure for Dieckmann condensation involves treating the diester with a strong base (e.g., sodium ethoxide in ethanol) to effect intramolecular cyclization, followed by an acidic workup.
Mandatory Visualizations
Caption: General synthetic workflow for 1-benzyl-4-oxopyrrolidine-3-carboxylate esters.
Caption: Logical comparison of methyl vs. ethyl esters in the Dieckmann condensation.
Conclusion
The choice between methyl and ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate in a synthetic campaign will depend on the specific requirements of the researcher. While detailed, directly comparative experimental data is limited, the available information and fundamental chemical principles provide a strong basis for decision-making.
The synthesis of the ethyl ester is well-documented, offering a reliable, albeit multi-step, pathway. Theoretically, the methyl ester presents a potentially more efficient route due to the lower steric hindrance of the methyl group, which is expected to facilitate the key Dieckmann condensation step. This could lead to improved reaction kinetics and potentially higher yields.
For researchers optimizing a synthetic route where reaction time and overall yield are critical, exploring the synthesis via the methyl ester is a logical and scientifically sound approach. However, if a well-established protocol with predictable, albeit potentially lower, yields is preferred, the pathway to the ethyl ester is a viable option. Further experimental investigation is warranted to provide a definitive quantitative comparison of these two valuable synthetic intermediates.
References
- 1. Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | C14H17NO3 | CID 274831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
Comparative Analysis of the Biological Activity of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various derivatives of the methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate scaffold. The data presented is compiled from multiple studies to facilitate the evaluation of these compounds as potential therapeutic agents. The focus is on their anticancer and antimicrobial properties, with detailed experimental protocols and quantitative data to support further research and development.
Anticancer Activity
Derivatives of the 4-oxopyrrolidine core have demonstrated notable cytotoxic effects against various cancer cell lines. The following table summarizes the in vitro anticancer activity of selected compounds.
Table 1: In Vitro Anticancer Activity of 4-Oxopyrrolidine Derivatives
| Compound ID | Modification of Core Structure | Cancer Cell Line | IC50 (µM) | Reference |
| HDACi-1 | N-Benzyl-4-oxopyrrolidine-2-carboxamide derivative | A549 (Lung Carcinoma) | 0.87 | [1] |
| HDACi-1 | N-Benzyl-4-oxopyrrolidine-2-carboxamide derivative | HCT116 (Colon Carcinoma) | 1.24 | [1] |
| HDACi-1 | N-Benzyl-4-oxopyrrolidine-2-carboxamide derivative | DU145 (Prostate Carcinoma) | 1.56 | [1] |
| HDACi-2 | N-Benzyl-4-oxopiperidine-2-carboxamide derivative | A549 (Lung Carcinoma) | 1.12 | [1] |
| HDACi-2 | N-Benzyl-4-oxopiperidine-2-carboxamide derivative | HCT116 (Colon Carcinoma) | 1.89 | [1] |
| HDACi-2 | N-Benzyl-4-oxopiperidine-2-carboxamide derivative | DU145 (Prostate Carcinoma) | 2.01 | [1] |
| IVa | 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][2][3][4][5]tetrazine-8-carboxylate derivative | HL-60 (Leukemia) | < 10 µg/mL | [3] |
| IVh | 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][2][3][4][5]tetrazine-8-carboxylate derivative | T47D (Breast Cancer) | 32.65% viability at 40 µg/mL | [3] |
| IVi | 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][2][3][4][5]tetrazine-8-carboxylate derivative | T47D (Breast Cancer) | 34.97% viability at 40 µg/mL | [3] |
Note: The core structure of the compounds in the table varies, but they all belong to the broader class of oxopyrrolidine or related heterocyclic compounds. Direct derivatives of this compound with extensive comparative data were not available in the public domain.
Antimicrobial Activity
Several studies have explored the potential of 5-oxopyrrolidine derivatives as antimicrobial agents against a range of pathogenic bacteria.
Table 2: In Vitro Antimicrobial Activity of 5-Oxopyrrolidine Derivatives
| Compound ID | Modification of Core Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| 21 | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative | Staphylococcus aureus (MRSA) | 3.9-7.8 | [2] |
| 21 | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative | Klebsiella pneumoniae (Carbapenem-resistant) | 15.6 | [2] |
| 21 | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative | Acinetobacter baumannii (Multidrug-resistant) | 7.8 | [2] |
| 5.1 | N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide | Staphylococcus aureus | 6.25 | [6] |
| 5.1 | N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide | Bacillus subtilis | 6.25 | [6] |
| 5.2 | N-(4-methylbenzyl) derivative | Staphylococcus aureus | 12.5 | [6] |
| 5.3 | N-(4-methoxybenzyl) derivative | Staphylococcus aureus | 12.5 | [6] |
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)[3]
-
Cell Culture: Human cancer cell lines (e.g., A549, HCT116, DU145, HL-60, T47D) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with the culture medium to obtain the desired concentrations. The cells are treated with these dilutions and incubated for 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
In Vitro Antimicrobial Activity Assay (Microdilution Method)[2][6]
-
Bacterial Strains: Standard and clinically isolated bacterial strains are used (e.g., Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Acinetobacter baumannii).
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). This suspension is then diluted to the final inoculum size of 5 × 10⁵ CFU/mL in the test wells.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton Broth (MHB) or other appropriate broth in a 96-well microtiter plate.
-
Inoculation: Each well containing the serially diluted compound is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Controls: Positive (broth with inoculum) and negative (broth only) controls are included in each assay.
Visualizations
General Workflow for Biological Screening of Novel Compounds
References
- 1. equationchemical.com [equationchemical.com]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 51523-00-3(Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate) | Kuujia.com [kuujia.com]
- 5. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | C13H15NO3 | CID 98909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for confirming the structure of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted spectroscopic data alongside experimental data from structurally related analogs. This approach allows for a robust structural confirmation based on established spectroscopic principles and comparative analysis.
Spectroscopic Data Comparison
To confirm the structure of this compound, a multi-technique spectroscopic approach is essential. This section compares the predicted data for the target molecule with experimental data from two key analogs:
-
Analog 1: Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (the 5-oxo isomer)
-
Analog 2: Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate (a structurally related pyrrolidinone)
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule. The predicted chemical shifts for the target molecule are compared with the experimental data of the analogs.
| Proton Assignment | This compound (Predicted) | Analog 1: Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (Experimental) | Analog 2: Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate (Experimental) |
| H-2 (CH₂) | ~3.0 - 3.2 ppm | ~2.6 - 2.8 ppm | - |
| H-3 (CH) | ~3.5 - 3.7 ppm | ~3.3 - 3.5 ppm | 3.56 ppm (m) |
| H-5 (CH₂) | ~3.8 - 4.0 ppm | - | 4.07 (d), 4.97 (d) ppm |
| Benzyl-CH₂ | ~4.5 - 4.7 ppm | ~4.6 ppm | 4.65 ppm (s) |
| Aromatic-H | ~7.2 - 7.4 ppm | ~7.2 - 7.4 ppm | 7.20 - 7.35 ppm (m) |
| Methyl-H (Ester) | ~3.7 ppm | ~3.7 ppm | - |
| Ethyl-H (Ester) | - | - | 4.18 (q), 1.25 (t) ppm |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The predicted chemical shifts for the target molecule are compared with the experimental data of the analogs.
| Carbon Assignment | This compound (Predicted) | Analog 1: Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (Experimental) | Analog 2: Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate (Experimental) |
| C-2 | ~55 - 60 ppm | ~45 - 50 ppm | 54.7 ppm |
| C-3 | ~50 - 55 ppm | ~40 - 45 ppm | 52.6 ppm |
| C-4 (C=O) | ~205 - 210 ppm | - | 72.5 ppm (C-OH) |
| C-5 | ~65 - 70 ppm | ~175 - 180 ppm (C=O) | 173.2 ppm (C=O) |
| Benzyl-CH₂ | ~50 - 55 ppm | ~50 - 55 ppm | 44.6 ppm |
| Aromatic-C | ~127 - 138 ppm | ~127 - 138 ppm | 128.2, 128.3, 129.2, 136.0 ppm |
| Ester-C=O | ~170 - 175 ppm | ~170 - 175 ppm | 171.6 ppm |
| Methyl-C (Ester) | ~52 ppm | ~52 ppm | - |
| Ethyl-C (Ester) | - | - | 61.9, 14.5 ppm |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted molecular ion and key fragments for the target molecule are compared with the experimental data of the 5-oxo isomer.
| Ion | This compound (Predicted) | Analog 1: Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (Experimental) [1] |
| Molecular Ion [M]⁺ | m/z 233 | m/z 233 |
| Benzyl Cation [C₇H₇]⁺ | m/z 91 | m/z 91 |
| [M - COOCH₃]⁺ | m/z 174 | - |
| [M - PhCH₂]⁺ | m/z 142 | m/z 119 (rearranged) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted absorption frequencies for the target molecule are compared with typical values for the functional groups present.
| Functional Group | This compound (Predicted) | Typical Absorption Range |
| C=O Stretch (Ketone) | ~1745 - 1755 cm⁻¹ | 1700 - 1725 cm⁻¹ (acyclic), ~1750 cm⁻¹ (5-membered ring) |
| C=O Stretch (Ester) | ~1735 - 1745 cm⁻¹ | 1735 - 1750 cm⁻¹ |
| C-N Stretch | ~1180 - 1250 cm⁻¹ | 1020 - 1250 cm⁻¹ |
| C-O Stretch (Ester) | ~1150 - 1250 cm⁻¹ | 1000 - 1300 cm⁻¹ |
| Aromatic C-H Stretch | ~3030 - 3100 cm⁻¹ | 3000 - 3100 cm⁻¹ |
| Aliphatic C-H Stretch | ~2850 - 2960 cm⁻¹ | 2850 - 3000 cm⁻¹ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample (or 20-30 µL for a liquid) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube.
-
Cap the NMR tube and wipe the outside clean.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, maximizing spectral resolution.
-
Acquire the ¹H NMR spectrum, typically using a 400 or 500 MHz spectrometer. Standard acquisition parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a higher number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
-
Ionization:
-
For volatile and thermally stable compounds, Electron Ionization (EI) is commonly used, often coupled with GC.
-
For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred, typically coupled with LC.
-
-
Mass Analysis and Detection:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
-
The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.
Caption: Spectroscopic analysis workflow.
References
A Comparative Guide to Catalytic Systems in Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a vital structural motif in a vast array of pharmaceuticals and natural products.[1][2] Consequently, the development of efficient and stereoselective methods for its synthesis is a cornerstone of modern organic chemistry. The choice of catalyst is paramount in achieving high yields and selectivities. This guide provides an objective comparison of the leading catalytic systems employed in pyrrolidine synthesis, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal catalyst for their specific needs. We will explore three major classes of catalysts: organocatalysts, transition metal catalysts, and biocatalysts.
Comparative Performance of Catalysts in Pyrrolidine Synthesis
The efficacy of a catalyst is measured by several key metrics, including yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.). The following table summarizes the performance of representative catalysts from each class in various pyrrolidine-forming reactions.
| Catalyst Type | Catalyst Example | Reaction Type | Yield (%) | d.r. | e.e. (%) |
| Organocatalyst | Diarylprolinol Silyl Ether | Michael Addition | up to 99 | >20:1 | up to 99 |
| Organocatalyst | (3R,5R)-5-Methylpyrrolidine-3-carboxylic Acid | Michael Addition | 95-99 | - | up to 85[3] |
| Organocatalyst | Prolinamide-Thiourea | Aldol Reaction | High | - | up to 81 |
| Transition Metal | Copper(II) Carboxylate | Intramolecular Carboamination | 31-51 | >20:1 (cis) | - |
| Transition Metal | [TpxCuL] Complexes | Intramolecular C-H Amination | up to 99 | - | -[4] |
| Transition Metal | Rhodium(II) Complex | Intramolecular C-H Amination | High | High | High[5] |
| Biocatalyst | P411-PYS-5149 (Engineered Cytochrome P450) | Intramolecular C-H Amination | up to 74 | - | up to 99[6][7] |
| Biocatalyst | Transaminases | Asymmetric Cyclization | up to 90 | - | >99.5[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for each class of catalyst.
Organocatalytic Michael Addition
This protocol is representative for the Michael addition of aldehydes to nitroolefins using a pyrrolidine-based organocatalyst.[3][9]
Materials:
-
(3R,5R)-5-methylpyrrolidine-3-carboxylic acid (10 mol%)
-
trans-β-nitrostyrene (1.0 equivalent)
-
Cyclohexanone (10 equivalents)
-
Toluene (optional, minimal amount)
-
Co-catalyst (e.g., benzoic acid, 10 mol%, optional)
Procedure:
-
To a dry reaction vial containing a magnetic stir bar, add the organocatalyst.
-
Add the trans-β-nitrostyrene and cyclohexanone.
-
If necessary, add the co-catalyst and a minimal amount of solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product is purified by flash column chromatography.
Transition Metal-Catalyzed Intramolecular C-H Amination
This procedure outlines a copper-catalyzed intramolecular amination of an N-fluoro amide to form a pyrrolidine ring.[4]
Materials:
-
N-fluoro amide substrate
-
[TpxCuL] complex (e.g., [TpiPr2Cu(NCMe)]) as precatalyst
-
Toluene-d8 as solvent
Procedure:
-
In a glovebox, dissolve the N-fluoro amide substrate and the copper precatalyst in toluene-d8 in an NMR tube.
-
Seal the NMR tube and heat the reaction mixture at 90 °C.
-
Monitor the conversion to the pyrrolidine product by NMR spectroscopy.
-
The reaction typically proceeds to completion under these conditions.
Biocatalytic Intramolecular C-H Amination
This protocol describes the synthesis of chiral pyrrolidines from organic azides using an engineered cytochrome P450 enzyme expressed in E. coli.[6][7]
Materials:
-
E. coli whole cells expressing the P411-PYS-5149 variant (OD600 = 30)
-
Azide substrate (e.g., (4-azidobutyl)benzene) (10 mM)
-
M9-N buffer (pH 7.4)
Procedure:
-
Resuspend the E. coli cells expressing the enzyme in M9-N buffer.
-
Add the azide substrate to the cell suspension.
-
Conduct the reaction at room temperature under anaerobic conditions overnight.
-
The product formation is typically quantified by LC-MS, and the enantiomeric excess is determined by chiral HPLC after derivatization.
Signaling Pathways and Experimental Workflows
A systematic approach is essential for the discovery and optimization of new catalysts. The following diagram illustrates a general workflow for catalyst screening in asymmetric pyrrolidine synthesis.
Caption: A logical workflow for the screening and optimization of catalysts for pyrrolidine synthesis.
Mechanistic Considerations and Catalyst Selection
The choice of catalyst is intrinsically linked to the desired reaction mechanism and the nature of the substrates.
-
Organocatalysts , particularly those derived from proline, typically operate through enamine or iminium ion intermediates.[9] They are well-suited for Michael additions, aldol reactions, and cycloadditions. The steric environment created by the catalyst's scaffold is crucial for inducing high stereoselectivity.[10][11]
-
Transition metal catalysts , such as those based on copper, rhodium, and iridium, are powerful tools for C-H amination and cycloaddition reactions.[4][12][13] These catalysts often proceed through metallonitrene or other reactive metal-containing intermediates, enabling direct and atom-economical bond formations.
-
Biocatalysts , including engineered enzymes like cytochrome P450s and transaminases, offer the advantage of high selectivity under mild reaction conditions.[6][7][8] Through directed evolution, enzymes can be tailored to catalyze specific transformations with exceptional enantio- and regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 4. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolidine synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Protecting Groups for Pyrrolidine Nitrogen: A Guide for Researchers
In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules, the pyrrolidine ring is a frequently encountered and valuable scaffold. The strategic protection and deprotection of the pyrrolidine nitrogen is a critical consideration in multi-step syntheses to prevent undesired side reactions and to control reactivity. This guide provides a comprehensive comparison of four commonly employed protecting groups for the pyrrolidine nitrogen: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and p-toluenesulfonyl (Tosyl). This analysis, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
Comparison of Performance and Orthogonality
The choice of a protecting group is dictated by its stability towards various reaction conditions and the mildness of its cleavage, ensuring the integrity of other functional groups within the molecule. The concept of orthogonality, where one protecting group can be removed selectively in the presence of others, is paramount in complex syntheses.[1]
| Protecting Group | Introduction Reagent | Stability | Deprotection Conditions | Orthogonality |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base-stable, mild acid-labile | Strong acids (TFA, HCl)[2][3] | Orthogonal to Cbz, Fmoc, and Tosyl |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Acid and base-stable | Catalytic hydrogenolysis (H₂, Pd/C)[4][5] | Orthogonal to Boc, Fmoc, and Tosyl |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Acid-stable, base-labile | Secondary amines (e.g., Piperidine)[6][7] | Orthogonal to Boc, Cbz, and Tosyl |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (Ts-Cl) | Highly stable to acids, bases, and organometallics | Harsh: Strong acids (HBr/AcOH) or dissolving metal reduction | Orthogonal to Boc, Cbz, and Fmoc |
Experimental Data for Protection and Deprotection
The following tables summarize typical experimental conditions and yields for the protection of pyrrolidine and the subsequent deprotection of the N-protected pyrrolidine.
Protection of Pyrrolidine Nitrogen
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boc | Pyrrolidine, (Boc)₂O, Et₃N | Dichloromethane (DCM) | 0 to RT | 2 - 4 | >95 |
| Cbz | Pyrrolidine, Cbz-Cl, NaHCO₃ | THF/H₂O (2:1) | 0 | 20 | ~90 |
| Fmoc | Pyrrolidine, Fmoc-Cl, NaHCO₃ | Dioxane/H₂O | RT | 2 - 4 | High |
| Tosyl (Ts) | Pyrrolidine, Ts-Cl, Pyridine | Dichloromethane (DCM) | 0 to RT | 2 - 4 | High |
Deprotection of N-Protected Pyrrolidine
| N-Protected Pyrrolidine | Deprotection Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Boc-pyrrolidine | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | RT | 1 - 2 | >95[2] |
| 1-Cbz-pyrrolidine | H₂, 10% Pd/C | Methanol (MeOH) | RT | 1 - 3 | >95[5] |
| 1-Fmoc-pyrrolidine | 20% Piperidine | N,N-Dimethylformamide (DMF) | RT | 0.5 - 1 | >95[6] |
| 1-Tosyl-pyrrolidine | Mg, MeOH | Methanol (MeOH) | Reflux | 2 - 4 | Good to high |
| 1-Tosyl-pyrrolidine | 33% HBr in Acetic Acid, Phenol | - | 90 | 16 | Moderate |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are representative and may require optimization based on the specific substrate and scale of the reaction.
Tert-butyloxycarbonyl (Boc) Group
Protection of Pyrrolidine with (Boc)₂O
-
Materials: Pyrrolidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve pyrrolidine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 equiv) in DCM dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-pyrrolidine.
-
Deprotection of 1-Boc-pyrrolidine with TFA
-
Materials: 1-Boc-pyrrolidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 1-Boc-pyrrolidine (1.0 equiv) in DCM.
-
Add TFA (10-50 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the excess acid by washing with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain pyrrolidine. The product can also be isolated as a salt by evaporation of the solvent.
-
Benzyloxycarbonyl (Cbz) Group
Protection of Pyrrolidine with Cbz-Cl
-
Materials: Pyrrolidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of pyrrolidine (1.0 equiv) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 equiv).
-
Cool the mixture to 0 °C and add Cbz-Cl (1.5 equiv) dropwise.
-
Stir the reaction at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford 1-Cbz-pyrrolidine.
-
Deprotection of 1-Cbz-pyrrolidine by Catalytic Hydrogenolysis
-
Materials: 1-Cbz-pyrrolidine, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve 1-Cbz-pyrrolidine (1.0 equiv) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon) at room temperature for 1-3 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield pyrrolidine.
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Protection of Pyrrolidine with Fmoc-Cl
-
Materials: Pyrrolidine, 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Diethyl ether, Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve pyrrolidine (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a mixture of dioxane and water.
-
Add a solution of Fmoc-Cl (1.1 equiv) in dioxane dropwise at room temperature.
-
Stir the mixture for 2-4 hours.
-
Add water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give 1-Fmoc-pyrrolidine.
-
Deprotection of 1-Fmoc-pyrrolidine with Piperidine
-
Materials: 1-Fmoc-pyrrolidine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 1-Fmoc-pyrrolidine (1.0 equiv) in DMF.
-
Add piperidine to make a 20% (v/v) solution.[6]
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent to remove the dibenzofulvene-piperidine adduct and isolate the free pyrrolidine.
-
p-Toluenesulfonyl (Tosyl) Group
Protection of Pyrrolidine with Ts-Cl
-
Materials: Pyrrolidine, p-Toluenesulfonyl chloride (Ts-Cl), Pyridine, Dichloromethane (DCM), 1M HCl solution, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve pyrrolidine (1.0 equiv) in DCM and cool to 0 °C.
-
Add pyridine (1.2 equiv) followed by the portion-wise addition of Ts-Cl (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 1-tosylpyrrolidine.
-
Deprotection of 1-Tosylpyrrolidine with Magnesium in Methanol
-
Materials: 1-Tosylpyrrolidine, Magnesium (Mg) turnings, Methanol (MeOH).
-
Procedure:
-
To a solution of 1-tosylpyrrolidine (1.0 equiv) in anhydrous methanol, add magnesium turnings (10 equiv).
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench with aqueous ammonium chloride solution.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Dry the organic layer and concentrate to obtain pyrrolidine.
-
Conclusion
The selection of an appropriate protecting group for the pyrrolidine nitrogen is a critical decision in the design of a synthetic route. The Boc group is often the preferred choice for its ease of introduction and mild acidic removal.[2] The Cbz group provides excellent stability and is a valuable alternative when acidic conditions need to be avoided, provided that reducible functional groups are absent.[2] The Fmoc group is the cornerstone of solid-phase peptide synthesis due to its base lability, offering orthogonality to acid-labile protecting groups.[6][7] The Tosyl group, while offering exceptional stability to a wide range of conditions, is often reserved for syntheses where harsh conditions are unavoidable, due to the challenging nature of its removal.[2] A thorough understanding of the stability and deprotection conditions of these common protecting groups, as outlined in this guide, will enable chemists to devise more efficient and successful synthetic strategies for the preparation of complex pyrrolidine-containing molecules.
References
- 1. Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Purity Validation: Unveiling the Accuracy of qNMR for Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
For researchers, scientists, and professionals in drug development, the precise determination of a compound's purity is a cornerstone of reliable and reproducible research. The purity of an active pharmaceutical ingredient (API) or a key intermediate like Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate directly impacts its efficacy, safety, and overall quality. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for purity assessment. We present detailed experimental protocols and supporting data to demonstrate the unique advantages of qNMR as a primary analytical method.
This compound is a heterocyclic compound featuring a β-keto ester moiety, a structure prevalent in many biologically active molecules.[1][2] Ensuring its purity is critical before its use in further synthetic steps or biological assays. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) are widely used, qNMR offers a distinct, orthogonal approach for absolute purity determination without the need for an identical reference standard.[3][4][5][6]
Quantitative ¹H-NMR (qNMR): The Gold Standard for Absolute Purity
Quantitative NMR (qNMR) stands as a powerful primary ratio method for determining the absolute purity of a substance.[4][7] The technique relies on the direct proportionality between the integrated signal intensity of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal.[7] By co-dissolving a precisely weighed amount of the analyte with a known amount of a certified internal standard, the purity of the analyte can be calculated with high accuracy and traceability.[8][9]
Advantages of qNMR:
-
Absolute Quantification: It provides a direct measure of purity (e.g., as a mass fraction) without needing a specific reference standard of the analyte itself.[3][9]
-
Universal Detection: ¹H nuclei are nearly ubiquitous in organic molecules, making the technique broadly applicable.[3][5]
-
Structural Information: A single qNMR experiment provides both quantitative purity data and qualitative structural confirmation of the analyte.[4]
-
Non-destructive: The sample can be recovered after analysis, which is particularly valuable for precious or mass-limited materials.[3][5]
Comparative Purity Analysis
To illustrate the performance of different analytical techniques, a sample of synthesized this compound was analyzed using qNMR, HPLC, and Gas Chromatography-Mass Spectrometry (GC-MS). The results are summarized below, highlighting the strengths and applications of each method.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Principle | Key Advantages | Limitations |
| Quantitative ¹H-NMR (qNMR) | 99.81% | 0.18% | Absolute (Internal Standard) | Absolute quantification, structural confirmation, non-destructive. | Lower sensitivity than chromatographic methods. |
| HPLC-UV | 99.75% | 0.25% | Relative (Area Percent) | High sensitivity, excellent for routine analysis and separating non-volatile impurities. | Requires a reference standard for identity; relative purity can be misleading if impurities have different UV responses. |
| GC-MS | 99.78% | 0.22% | Relative (Area Percent) | Excellent for volatile impurities, provides mass spectral data for impurity identification. | Not suitable for non-volatile or thermally labile compounds. |
Key Observations:
-
High Concordance: All three methods showed high agreement in the determined purity values, providing strong confidence in the quality of the synthesized compound.
-
Orthogonal Data: qNMR provides an orthogonal, independent validation of purity that is mechanistically different from chromatographic separations.[3][5] This is crucial for the certification of reference materials and for ensuring data integrity in regulated environments.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Quantitative ¹H-NMR (qNMR) Protocol
Internal Standard Selection: Maleic acid was chosen as the internal standard. It is highly pure, stable, non-hygroscopic, and possesses two olefinic protons that resonate as a singlet around 6.3 ppm in DMSO-d₆, a region typically free of signals from the analyte. Its solubility in DMSO-d₆ is excellent.[10]
Sample Preparation:
-
An analytical balance with 0.01 mg readability was used for all weighings.[11]
-
Approximately 20 mg of this compound was accurately weighed into a clean, dry vial.
-
Approximately 10 mg of certified maleic acid (purity ≥ 99.5%) was accurately weighed and added to the same vial.
-
The mixture was dissolved in approximately 0.75 mL of DMSO-d₆.
-
The solution was vortexed until fully dissolved and then transferred to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: Standard 1D proton (zg30)
-
Relaxation Delay (D1): 30 seconds (to ensure complete T1 relaxation for all protons, critical for accurate integration)
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Spectral Width: 20 ppm
Data Processing and Purity Calculation:
-
The acquired FID was processed with a line broadening of 0.3 Hz.
-
The spectrum was carefully phased and baseline corrected.
-
A well-resolved, non-overlapping signal for the analyte (e.g., the singlet from the methyl ester protons) and the singlet for the internal standard were integrated.
-
The purity of the analyte (P_analyte) was calculated using the following equation[9]:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
Method: A reversed-phase HPLC method was developed to separate the main compound from potential impurities.
-
System: HPLC with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B)
-
Gradient: Start at 30% A, ramp to 95% A over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Purity Calculation: Based on area percent of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Method: Suitable for identifying volatile starting materials or by-products.
-
System: GC with a Mass Selective Detector
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium, 1.2 mL/min constant flow
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Mass Range: 40-500 amu
-
Purity Calculation: Based on area percent of the main peak in the total ion chromatogram (TIC).
Visualizing the Workflow and Decision Process
To further clarify the experimental process and the logic for selecting an appropriate technique, the following diagrams were generated.
References
- 1. allstudyjournal.com [allstudyjournal.com]
- 2. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 8. ethz.ch [ethz.ch]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to Pyrrolidine Synthesis: Benchmarking Modern Methods Against Classical Approaches
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of the pyrrolidine scaffold remains a critical endeavor. This five-membered nitrogen-containing heterocycle is a cornerstone in a vast array of natural products and pharmaceuticals.[1] This guide provides an objective comparison of modern synthetic strategies against classical methods for constructing substituted pyrrolidines, supported by experimental data and detailed protocols to aid in methodology selection.
The synthesis of pyrrolidine derivatives can be broadly categorized into two overarching strategies: the functionalization of a pre-existing pyrrolidine ring, often derived from natural sources like proline, and the de novo construction of the ring from acyclic precursors.[1][2][3][4][5] While the former is a robust and time-honored approach, the latter, particularly through modern catalytic methods, offers remarkable efficiency and rapid access to diverse and complex molecular architectures.
At a Glance: Comparing Pyrrolidine Synthesis Strategies
The choice of synthetic route is governed by factors such as the desired substitution pattern, required stereochemical purity, scalability, and overall efficiency. Modern methods often excel in atom economy, step efficiency, and stereocontrol, representing a significant advancement over many classical techniques.
| Feature | Classical Approaches (e.g., Paal-Knorr, Reductive Amination) | Modern Approaches (e.g., [3+2] Cycloaddition, MCRs, C-H Amination) |
| Step Economy | Often multi-step sequences (e.g., synthesis of precursor, cyclization, reduction).[6] | Frequently one-pot or cascade reactions, leading to higher overall efficiency.[7][8][9] |
| Stereocontrol | Can be challenging to establish multiple stereocenters; often reliant on chiral pool starting materials.[2][4] | High levels of diastereoselectivity and enantioselectivity are achievable through chiral catalysts.[6][10][11][12] |
| Versatility | Generally robust and well-established for specific substitution patterns. | Highly versatile, allowing for the construction of complex and densely functionalized pyrrolidines.[13][14][15] |
| Reaction Conditions | Can require harsh conditions (e.g., high temperatures, strong acids).[16] | Often proceed under mild conditions, improving functional group tolerance.[14][15][17] |
| Typical Yields | Variable, can be high for simple systems but may decrease with complexity.[6][18] | Generally good to excellent (60-99%).[6][19] |
| Atom Economy | Can be lower due to the use of stoichiometric reagents and multiple protection/deprotection steps. | High, especially in multicomponent and C-H functionalization reactions.[6][19] |
Visualizing the Workflow: Classical vs. Modern Synthesis
The logical flow of classical and modern pyrrolidine synthesis methods highlights the increased efficiency of contemporary approaches.
Experimental Protocols
To provide a tangible comparison, detailed methodologies for a classical and a modern approach are presented below.
Classical Method: Paal-Knorr Synthesis followed by Reduction
This two-step procedure is a reliable method for preparing N-substituted pyrrolidines from 1,4-dicarbonyl compounds.
Step 1: Synthesis of N-Aryl Pyrrole
-
To a solution of 2,5-dimethoxytetrahydrofuran (1.0 equiv) in acidic water, add the desired aniline (1.0 equiv).
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-aryl pyrrole can be purified by column chromatography. Typical yields for this step are reported to be very good.[20]
Step 2: Reduction to N-Aryl Pyrrolidine
-
Dissolve the purified N-aryl pyrrole (1.0 equiv) in a suitable solvent, such as methanol or acetic acid.
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Rh/Al2O3 or Pd/C).[18]
-
Place the reaction mixture under a hydrogen atmosphere (e.g., 3 bar) and stir at room temperature until the starting material is consumed (monitored by GC or TLC).
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude pyrrolidine.
-
Purify the product by distillation or column chromatography. Diastereoselective reductions are possible depending on the substrate and catalyst.[18]
Modern Method: Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide
This method allows for the highly stereocontrolled, one-pot synthesis of polysubstituted pyrrolidines.[6][8][12][21][22]
General Procedure for Copper(I)-Catalyzed Asymmetric [3+2] Cycloaddition:
-
In a reaction vessel, combine the imine (e.g., derived from an α-amino acid ester, 1.0 equiv) and the dipolarophile (e.g., an electron-deficient alkene, 1.2 equiv) in a suitable solvent (e.g., CH₂Cl₂) at room temperature.
-
Add the chiral copper(I) catalyst (e.g., Cu(OTf)₂ or [Cu(CH₃CN)₄]PF₆ complexed with a chiral ligand, 5 mol%).[7]
-
If generating the azomethine ylide in situ from an α-diazo ester, add a solution of the α-diazo ester (1.1 equiv) in the same solvent dropwise over a period of 1 hour.[7]
-
Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting materials.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired highly functionalized pyrrolidine derivative.
-
Analyze the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the product by NMR spectroscopy and chiral HPLC, respectively. This method can achieve high yields (often >70%) and excellent stereoselectivities (d.r. >20:1, e.e. >95%).[6]
Conclusion
While classical methods for pyrrolidine synthesis, such as the Paal-Knorr reaction, remain valuable for their robustness in specific applications, modern synthetic strategies offer significant advantages in terms of efficiency, stereocontrol, and molecular diversity.[6] Methods like catalytic asymmetric [3+2] cycloadditions and multicomponent reactions provide rapid, one-pot access to complex and stereochemically rich pyrrolidine scaffolds under mild conditions.[6][7][8][9][13] For researchers in drug discovery and development, the adoption of these modern approaches is crucial for the timely and efficient generation of novel chemical entities for biological screening. The experimental data consistently demonstrates that for the synthesis of highly substituted, chiral pyrrolidines, modern catalytic methods are superior in performance.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | CoLab [colab.ws]
- 10. mdpi.com [mdpi.com]
- 11. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 17. Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Pyrrolidine synthesis [organic-chemistry.org]
- 21. Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions [mdpi.com]
- 22. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate analogs
A Comparative Guide to the Structure-Activity Relationship of Pyrrolidine-Based Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data on Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of a series of synthesized 5-oxopyrrolidine derivatives against various bacterial strains. The activity is expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL. A lower MIC value indicates greater potency.
| Compound ID | R Group | S. aureus TCH 1516 (MIC µg/mL) | E. coli NCTC 13441 (MIC µg/mL) | K. pneumoniae NCTC 13438 (MIC µg/mL) | P. aeruginosa NCTC 13437 (MIC µg/mL) | A. baumannii NCTC 13423 (MIC µg/mL) |
| 2 | -COOH | >64 | >64 | >64 | >64 | >64 |
| 4 | -CONHNH₂ | >64 | >64 | >64 | >64 | >64 |
| 5 | -CONHN=CH-Ph | >64 | >64 | >64 | >64 | >64 |
| 6 | -CONHN=CH-(4-Cl-Ph) | >64 | >64 | >64 | >64 | >64 |
| 20 | -CONHN=CH-(thiophen-2-yl) | >64 | >64 | >64 | >64 | >64 |
| 21 | -CONHN=CH-(5-nitrothiophen-2-yl) | 2 | >64 | >64 | >64 | >64 |
Data extracted from Kairytė et al., 2022.[2]
Key SAR Observations:
-
The parent carboxylic acid (2 ) and its hydrazide derivative (4 ) were inactive against all tested strains.[2]
-
Conversion of the hydrazide to various hydrazones showed that the substituent on the benzylidene moiety plays a critical role in antimicrobial activity.
-
The introduction of a 5-nitrothiophene group (compound 21 ) resulted in potent and selective activity against Staphylococcus aureus, with an MIC of 2 µg/mL.[2]
-
None of the tested compounds exhibited significant activity against the Gram-negative bacteria.[2]
Experimental Protocols
The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds, as adapted from relevant studies on pyrrolidine derivatives.
Broth Microdilution Assay for MIC Determination
-
Bacterial Strains and Culture Conditions: The bacterial strains (Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii) are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) and incubated at 37°C for 18-24 hours.
-
Preparation of Inoculum: A few colonies of each bacterial strain are suspended in sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration (e.g., 10 mg/mL). A series of twofold dilutions of each compound is prepared in CAMHB in 96-well microtiter plates to achieve the desired final concentrations (e.g., ranging from 0.25 to 128 µg/mL). The final concentration of DMSO in the wells should not exceed 1% to avoid affecting bacterial growth.
-
Incubation: The microtiter plates, containing the bacterial inoculum and the compound dilutions, are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells.
-
Controls: Positive controls (wells with bacterial inoculum and no compound) and negative controls (wells with broth only) are included in each assay.
Visualizations
Workflow for Structure-Activity Relationship (SAR) Studies
The following diagram illustrates the typical workflow for a structure-activity relationship study in drug discovery.
Caption: A flowchart of the iterative process in SAR studies.
Potential Mechanism of Action: Inhibition of Bacterial Enzymes
Several studies on pyrrolidine-based antibacterial agents suggest that their mechanism of action may involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair.[1]
Caption: A potential mechanism of action for pyrrolidine analogs.
References
Pyrrolidine Scaffolds in Recent Drug Approvals: A Comparative Guide
The five-membered nitrogen-containing heterocycle, pyrrolidine, continues to be a cornerstone in medicinal chemistry, featuring prominently in a wide array of recently approved therapeutics. Its stereochemical complexity and ability to engage in various biological interactions make it a privileged scaffold for drug design. This guide provides a comparative analysis of three recently approved drugs containing a pyrrolidine moiety: pacritinib, futibatinib, and daridorexant. We delve into their mechanisms of action, comparative clinical efficacy, and safety profiles, supported by experimental data and protocols.
Pacritinib: A JAK2/FLT3 Inhibitor for Myelofibrosis
Pacritinib is an oral kinase inhibitor targeting Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), crucial mediators in hematopoiesis and inflammatory signaling.[1][2] Its approval for myelofibrosis, particularly in patients with severe thrombocytopenia, addresses a critical unmet need.[3]
Mechanism of Action
Myelofibrosis is often driven by dysregulated JAK2 signaling.[4] Pacritinib selectively inhibits JAK2 and its mutant form, JAK2V617F, thereby blocking the downstream STAT signaling pathway that promotes cell proliferation and inflammation.[1][2] Uniquely, it also inhibits FLT3, a receptor tyrosine kinase implicated in the progression of certain hematologic malignancies.[1][2] Notably, pacritinib has minimal activity against JAK1 at clinically relevant concentrations, which may contribute to its distinct safety profile compared to other JAK inhibitors.[4]
Comparative Clinical Efficacy and Safety
Pacritinib has been evaluated in several clinical trials, most notably the Phase 3 PERSIST-2 study, which compared its efficacy and safety against the best available therapy (BAT), including the JAK1/2 inhibitor ruxolitinib, in patients with myelofibrosis and thrombocytopenia.[5]
Table 1: Comparison of Pacritinib vs. Best Available Therapy (including Ruxolitinib) in the PERSIST-2 Trial [5][6][7]
| Outcome | Pacritinib (200 mg twice daily) | Best Available Therapy (BAT) |
| Spleen Volume Reduction (≥35%) | 18% | 3% |
| Total Symptom Score Reduction (≥50%) | 25% | 14% |
| Most Common Adverse Events | Diarrhea, nausea, vomiting | Anemia, thrombocytopenia |
| Fatal Adverse Events | 7% | 25% (in a retrospective analysis of RUX-naïve patients) |
A retrospective analysis of the PERSIST-2 trial in ruxolitinib-naïve patients with moderate to severe thrombocytopenia showed that pacritinib led to higher rates of spleen volume reduction (28% vs. 11%) and symptom response (37% vs. 11%) compared to ruxolitinib.[6]
Experimental Protocols: PERSIST-2 Study Design[6]
The PERSIST-2 trial was a randomized, open-label, multicenter, Phase 3 study.
Futibatinib: An Irreversible FGFR Inhibitor for Cholangiocarcinoma
Futibatinib is an oral, potent, and selective irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[8][9] It is approved for the treatment of patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[10]
Mechanism of Action
Aberrant FGFR signaling, driven by genetic alterations like gene fusions, is a key driver in some cancers, including iCCA.[11] Futibatinib covalently binds to a specific cysteine residue in the ATP-binding pocket of FGFRs, leading to sustained, irreversible inhibition of the receptor and its downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways.[9][10] This, in turn, inhibits tumor cell proliferation and survival.[8]
Comparative Clinical Efficacy and Safety
The approval of futibatinib was based on the results of the Phase 2 FOENIX-CCA2 trial.[12][13] An indirect comparison of futibatinib with chemotherapy showed favorable outcomes for futibatinib.
Table 2: Efficacy of Futibatinib in the FOENIX-CCA2 Trial and Comparison with Chemotherapy [13][14]
| Outcome | Futibatinib (FOENIX-CCA2) | Chemotherapy (Indirect Comparison) |
| Objective Response Rate (ORR) | 37.3% | Not directly compared |
| Disease Control Rate (DCR) | 82.1% | Not directly compared |
| Median Duration of Response | 8.3 months | Not directly compared |
| Progression-Free Survival (PFS) | Hazard Ratio: 0.53 (vs. Chemo) | - |
| Overall Survival (OS) | Hazard Ratio: 0.49 (vs. Chemo) | - |
| Most Common Adverse Events | Hyperphosphatemia, diarrhea, dry mouth | Varies with chemotherapy agent |
Experimental Protocols: FOENIX-CCA2 Study Design[14]
The FOENIX-CCA2 trial was a single-arm, open-label, multicenter, Phase 2 study.
Daridorexant: A Dual Orexin Receptor Antagonist for Insomnia
Daridorexant is a dual orexin receptor antagonist (DORA) approved for the treatment of insomnia characterized by difficulties with sleep onset and/or sleep maintenance.[15][16] It represents a targeted approach to treating insomnia by modulating the wake-promoting orexin system.[17]
Mechanism of Action
The orexin neuropeptides (orexin-A and orexin-B) play a crucial role in promoting wakefulness by binding to orexin receptors 1 and 2 (OX1R and OX2R).[17] Daridorexant acts as an antagonist at both of these receptors, thereby blocking the wake-promoting signals and allowing sleep to occur.[17][18] This mechanism is distinct from traditional hypnotics that generally enhance the activity of the inhibitory neurotransmitter GABA.[18]
Comparative Clinical Efficacy and Safety
Daridorexant's efficacy and safety were established in two pivotal Phase 3 studies.[19] It has been compared to other DORAs, such as lemborexant and suvorexant.
Table 3: Comparison of Daridorexant with Placebo and Other DORAs [16][20][21]
| Outcome (Change from Baseline at Month 1) | Daridorexant (50 mg) vs. Placebo | Lemborexant (10 mg) vs. Placebo | Suvorexant (20/15 mg) vs. Placebo |
| Wake After Sleep Onset (WASO, min) | Significant reduction | Significant reduction | Significant reduction |
| Latency to Persistent Sleep (LPS, min) | Significant reduction | Significant reduction | Significant reduction |
| Subjective Total Sleep Time (sTST, min) | Significant increase | Significant increase | Significant increase |
| Most Common Adverse Events | Headache, somnolence, fatigue | Somnolence, headache, dizziness | Somnolence, headache, dizziness |
A meta-analysis suggests that while all three DORAs are effective, lemborexant may be more effective in reducing wake after sleep onset and improving subjective sleep onset latency compared to daridorexant.[20] However, lemborexant was also associated with a higher risk of somnolence.[20] Daridorexant has a shorter half-life (approximately 8 hours) compared to suvorexant (~12 hours) and lemborexant (17-19 hours), which may contribute to a lower incidence of next-day residual effects.[16]
Experimental Protocols: Pivotal Phase 3 Study Design[20][23]
The pivotal Phase 3 trials for daridorexant were multicenter, randomized, double-blind, placebo-controlled studies.
References
- 1. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 2. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. drugs.com [drugs.com]
- 5. scispace.com [scispace.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Pacritinib Demonstrates Superior Efficacy to Low-Dose Ruxolitinib in Myelofibrosis Patients with Thrombocytopenia | Value-Based Cancer Care [valuebasedcancer.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Clinical Trial of Futibatinib, an FGFR Inhibitor, in Patients with Intrahepatic Cholangiocarcinoma Harboring FGFR2 Gene Fusions or Other Rearrangements - Conquer: the journey informed [conquer-magazine.com]
- 14. Cross-Comparison of Clinical Trials Assessing Futibatinib and Pemigatinib versus Chemotherapy in Patients with CCA and FGFR2 Fusion or Other Rearrangements - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 15. Daridorexant - Wikipedia [en.wikipedia.org]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. What is the mechanism of Daridorexant? [synapse.patsnap.com]
- 18. Nonclinical pharmacology of daridorexant: a new dual orexin receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Safety and efficacy of daridorexant in patients with insomnia disorder: results from two multicentre, randomised, double-blind, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of efficacy and safety of dual orexin receptor antagonists lemborexant and daridorexant for the treatment of insomnia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of chemical reagents is a critical component of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, a compound commonly used in pharmaceutical research and development.
This document outlines essential safety precautions, waste handling protocols, and disposal logistics to ensure the safe and environmentally responsible management of this chemical waste, aligning with institutional and regulatory standards.
I. Immediate Safety and Hazard Identification
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Before handling, it is imperative to consult the Safety Data Sheet (SDS) for complete hazard information.
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. The required PPE includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
II. Waste Segregation and Container Selection
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be collected in a dedicated hazardous waste container and should not be mixed with other waste streams, particularly strong acids or strong oxidizing agents.
Waste Container Specifications:
| Container Material | Compatibility | Rationale |
| High-Density Polyethylene (HDPE) | Recommended | Excellent chemical resistance to a wide range of organic compounds. |
| Glass | Recommended | Inert to most chemicals, suitable for both liquid and solid waste. |
| Metal | Not Recommended | Potential for corrosion, especially if the waste contains any acidic impurities. |
The selected container must be in good condition, with a secure, leak-proof screw-top cap.
III. Step-by-Step Disposal Protocol
The following procedure outlines the steps for the collection and disposal of this compound waste.
1. Waste Collection:
- Designate a specific, labeled hazardous waste container for "this compound and related waste."
- If collecting the pure solid, carefully transfer it into the waste container using a dedicated spatula or scoop.
- If dealing with solutions, pour the waste carefully into the designated liquid waste container, avoiding splashes.
- For contaminated materials (e.g., gloves, weighing paper, pipette tips), place them in a sealed, labeled plastic bag and then into the solid waste container.
2. Labeling the Waste Container:
- Affix a "Hazardous Waste" label to the container as soon as the first waste is added.
- The label must include:
- The full chemical name: "this compound"
- The date accumulation started.
- The primary hazards (e.g., "Irritant," "Harmful").
- The name of the principal investigator or laboratory contact.
3. Storage of Waste:
- Store the sealed waste container in a designated and properly labeled "Satellite Accumulation Area" (SAA) within the laboratory.
- The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
- Ensure the storage area is cool, dry, and away from sources of ignition or incompatible chemicals.
4. Arranging for Disposal:
- Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
- Do not dispose of this chemical down the drain or in the regular trash.
- Follow all institutional procedures for hazardous waste pickup and documentation.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Response Procedures:
| Spill Size | Action |
| Minor Spill (a few grams of solid or milliliters of solution) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent). 3. Carefully sweep the absorbed material into a designated hazardous waste container. 4. Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste. |
| Major Spill | 1. Evacuate the immediate area. 2. Alert your supervisor and contact your institution's EHS department or emergency response team immediately. 3. Prevent others from entering the area. 4. Provide details of the spilled chemical to the emergency responders. |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your designated safety officer for any additional requirements.
References
Personal protective equipment for handling Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (CAS No: 329956-53-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use the following personal protective equipment to minimize exposure and ensure personal safety.[1] The selection of appropriate PPE is the first line of defense against potential chemical hazards.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles. | Protects eyes from splashes and dust.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or PVC gloves.[3] | Prevents skin contact with the chemical.[4] |
| Body Protection | Laboratory Coat | Standard lab coat. | Protects skin and clothing from spills.[2] |
| Respiratory Protection | Respirator | Use an approved/certified respirator or equivalent when ventilation is inadequate. | Avoids inhalation of dust or vapors.[2] |
Operational Plan
-
Preparation :
-
Handling :
-
Avoid all personal contact with the substance, including inhalation of dust or vapors.
-
Wear the prescribed PPE throughout the entire handling process.[4]
-
In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]
-
In case of eye contact, rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[6]
-
Should inhalation occur, move to fresh air. If breathing is difficult, seek immediate medical attention.[7]
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste material in a designated, labeled, and suitable container.
-
Contaminated materials such as gloves, paper towels, and disposable labware should be treated as chemical waste.
-
-
Disposal Procedure :
Workflow Diagram
The following diagram illustrates the key stages of the handling and disposal workflow for this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. bio-fount.com [bio-fount.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - Safety Data Sheet [chemicalbook.com]
- 8. capotchem.com [capotchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
